Technical Documentation Center

5-(Phenoxymethyl)-3-phenylisoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Phenoxymethyl)-3-phenylisoxazole
  • CAS: 35121-46-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(Phenoxymethyl)-3-phenylisoxazole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure and properties of 5-(Phenoxymethyl)-3-phenylisoxazole. Isoxazole d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of 5-(Phenoxymethyl)-3-phenylisoxazole. Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities. This document delves into the synthesis, spectroscopic characterization, and physicochemical properties of 5-(Phenoxymethyl)-3-phenylisoxazole, offering valuable insights for researchers and professionals engaged in drug discovery and development. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of isoxazole chemistry to provide a robust predictive profile.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural features allow it to participate in various non-covalent interactions, making it a versatile pharmacophore.[3] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6] The incorporation of the isoxazole moiety can enhance a molecule's metabolic stability and bioavailability, making it an attractive component in the design of novel therapeutic agents.[2] 5-(Phenoxymethyl)-3-phenylisoxazole combines the established isoxazole core with phenyl and phenoxymethyl substituents, suggesting a potential for interesting pharmacological activities.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-(Phenoxymethyl)-3-phenylisoxazole is characterized by a central isoxazole ring substituted with a phenyl group at the 3-position and a phenoxymethyl group at the 5-position.

Molecular Formula: C₁₆H₁₃NO₂[7]

Molecular Weight: 251.28 g/mol [7]

CAS Number: 35121-46-1

A summary of its key physicochemical properties, including predicted values, is presented in Table 1.

Table 1: Physicochemical Properties of 5-(Phenoxymethyl)-3-phenylisoxazole

PropertyValueSource
Molecular FormulaC₁₆H₁₃NO₂[7]
Molecular Weight251.28 g/mol [7]
Melting Point61 °C (experimental)
LogP (predicted)3.92060[7]
Polar Surface Area (PSA)35.26000 Ų[7]

The predicted LogP value suggests that 5-(Phenoxymethyl)-3-phenylisoxazole is a lipophilic molecule, which may influence its pharmacokinetic properties, such as membrane permeability and distribution.

Synthesis of 5-(Phenoxymethyl)-3-phenylisoxazole

The general mechanism for this approach is depicted in the workflow diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Benzaldoxime Benzaldoxime Nitrile_Oxide_Formation In situ generation of Benzonitrile Oxide Benzaldoxime->Nitrile_Oxide_Formation Oxidation Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Nitrile_Oxide_Formation Phenoxypropyne Phenoxypropyne Cycloaddition [3+2] Cycloaddition Phenoxypropyne->Cycloaddition Dipolarophile Nitrile_Oxide_Formation->Cycloaddition 1,3-Dipole Target_Molecule 5-(Phenoxymethyl)-3-phenylisoxazole Cycloaddition->Target_Molecule

Figure 1: General workflow for the synthesis of 5-(Phenoxymethyl)-3-phenylisoxazole via 1,3-dipolar cycloaddition. This diagram illustrates the key steps, starting from the in situ generation of benzonitrile oxide from benzaldoxime, followed by its cycloaddition with phenoxypropyne to yield the target molecule.

Proposed Experimental Protocol

Based on established procedures for the synthesis of similar isoxazole derivatives, a potential experimental protocol is outlined below.[9] This protocol serves as a guiding framework and would require optimization for this specific target molecule.

Step 1: In situ Generation of Benzonitrile Oxide

  • Dissolve benzaldoxime in a suitable solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Add a chlorinating agent, for example, N-chlorosuccinimide (NCS), portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the conversion of the oxime to the corresponding hydroximoyl chloride is complete, as monitored by thin-layer chromatography (TLC).

  • Add a base, such as triethylamine (TEA), to the reaction mixture to facilitate the in situ generation of benzonitrile oxide via dehydrohalogenation.

Step 2: 1,3-Dipolar Cycloaddition

  • To the solution containing the in situ generated benzonitrile oxide, add phenoxypropyne (the dipolarophile).

  • Stir the reaction mixture at room temperature or with gentle heating until the cycloaddition is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 5-(Phenoxymethyl)-3-phenylisoxazole.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 5-(Phenoxymethyl)-3-phenylisoxazole is not currently available. However, based on the analysis of closely related structures, a predictive characterization is provided below.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and phenoxymethyl groups, the methylene protons of the phenoxymethyl group, and the lone proton on the isoxazole ring.

  • Isoxazole Proton (H-4): A singlet is anticipated in the region of δ 6.8-7.0 ppm.[9]

  • Phenyl Protons (at C-3): Multiplets corresponding to the ortho, meta, and para protons of the phenyl ring are expected between δ 7.4 and 7.9 ppm.[9]

  • Phenoxymethyl Protons:

    • Methylene Protons (-CH₂-): A singlet is expected around δ 5.2-5.4 ppm.

    • Aromatic Protons: Multiplets for the protons of the phenoxy group will likely appear between δ 6.9 and 7.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

  • Isoxazole Carbons:

    • C-3: δ 162-164 ppm

    • C-4: δ 97-99 ppm[9]

    • C-5: δ 169-171 ppm[9]

  • Phenyl Carbon (at C-3): Signals for the carbons of the phenyl ring are expected in the aromatic region (δ 125-131 ppm).[9]

  • Phenoxymethyl Carbons:

    • Methylene Carbon (-CH₂-): δ 62-65 ppm

    • Aromatic Carbons: Signals for the carbons of the phenoxy group will appear in the aromatic region (δ 114-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-O Stretching (Isoxazole Ring): ~1400-1450 cm⁻¹

  • C-O-C Stretching (Ether Linkage): ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.28). Fragmentation patterns would likely involve cleavage of the phenoxymethyl group and fragmentation of the isoxazole ring.

Potential Biological Activities and Therapeutic Applications

While no specific biological studies on 5-(Phenoxymethyl)-3-phenylisoxazole have been reported, the isoxazole scaffold is associated with a wide range of pharmacological activities.[2]

Antimicrobial Activity

Many isoxazole derivatives have demonstrated significant antibacterial and antifungal properties.[9][11] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms. Further investigation of 5-(Phenoxymethyl)-3-phenylisoxazole against a panel of pathogenic bacteria and fungi is warranted.

Anticancer Activity

The isoxazole nucleus is present in several compounds with potent anticancer activity.[4][12] These compounds can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT and Akt pathways.[13][14] Given these precedents, 5-(Phenoxymethyl)-3-phenylisoxazole represents a candidate for evaluation in cancer cell line screening assays.

Anti-inflammatory Activity

Isoxazole derivatives have also been explored as anti-inflammatory agents.[5][6] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory cytokine production.[7][15] The anti-inflammatory potential of 5-(Phenoxymethyl)-3-phenylisoxazole could be investigated in relevant in vitro and in vivo models.

Conclusion and Future Directions

5-(Phenoxymethyl)-3-phenylisoxazole is a structurally interesting molecule belonging to the pharmacologically significant isoxazole class of heterocyclic compounds. While specific experimental data for this compound is sparse, this guide provides a robust, predictive framework for its synthesis, characterization, and potential biological activities based on the established chemistry of related analogues.

Future research should focus on the following areas:

  • Development and Optimization of a Synthetic Protocol: A validated, high-yielding synthesis is crucial for obtaining sufficient quantities of the compound for further studies.

  • Comprehensive Spectroscopic and Structural Analysis: Detailed experimental characterization using NMR, IR, mass spectrometry, and single-crystal X-ray diffraction is necessary to unequivocally confirm its structure.

  • In-depth Biological Evaluation: Screening of 5-(Phenoxymethyl)-3-phenylisoxazole against a diverse range of biological targets, including microbial strains, cancer cell lines, and inflammatory markers, will be essential to uncover its therapeutic potential.

This in-depth guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for future investigations into the chemical and biological properties of 5-(Phenoxymethyl)-3-phenylisoxazole.

References

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. (2014). American Journal of Cancer Prevention, 2(1), 14-23.
  • 5-(PARA-CYANO-PHENYL)-3-PHENYL-ISOXAZOLE. (n.d.). In SpectraBase. Retrieved from [Link]

  • Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. (2022). ResearchGate. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences, 26(15), 8433.
  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate. Retrieved from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Chemistry & Biodiversity, 20(12), e202301509.
  • 3-Methyl-5-phenylisoxazole. (n.d.). In PubChem. Retrieved from [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). Molecules, 27(11), 3543.
  • Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. (2022). Frontiers in Pharmacology, 13, 868668.
  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. (2012). American Journal of Cancer Prevention, 2(1), 14-23.
  • DIRECT PHENYLATION OF ISOXAZOLES USING PWADIUM CATALYSTS SYNTHESIS OF 4-PHENYLMUSCIMOL. (n.d.). Retrieved from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 37.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Medical and Life, 15(3), 319-329.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 434-441.
  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
  • 5-methyl-3-phenyl isoxazole. (n.d.). In MOPAC. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. (2021). Journal of Chemical Society of Nigeria, 46(3).
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry, 1, 118-126.
  • 5-(PHENOXYMETHYL)-3-PHENYLISOXAZOLE. (n.d.). In LookChem. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide. (2009). Chemical & Pharmaceutical Bulletin, 57(6), 557-562.
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (2022). Russian Journal of General Chemistry, 92(2), 174-184.
  • Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives. (1984). Journal of Medicinal Chemistry, 27(1), 72-75.
  • Isoxazole, 3-methyl-5-phenyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. (2025). Benchchem.
  • Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4873-4875.
  • 5-Phenoxymethyl-3-phenyl-2-oxazolidone. (n.d.). In NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Pharmacological Potential of 3-Phenylisoxazole Derivatives: A Technical Guide

This guide provides a technical analysis of 3-phenylisoxazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological mechanisms.[1] Executive Summary The 3-phenylisoxazole s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-phenylisoxazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological mechanisms.[1]

Executive Summary

The 3-phenylisoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for carboxylic acids and esters. Its unique electronic distribution allows for specific pi-stacking interactions and hydrogen bonding, making it a potent core for inhibiting histone deacetylases (HDACs), heat shock protein 90 (HSP90), and cyclooxygenases (COX). This guide dissects the synthetic pathways, molecular mechanisms, and experimental validation of these derivatives for oncological and antimicrobial applications.[2]

Chemical Architecture & Synthesis Strategies

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][3][4] In 3-phenylisoxazole, the phenyl group at the C3 position confers lipophilicity and stability, essential for penetrating the lipid bilayer and fitting into hydrophobic pockets of enzymes like HDAC6.

Core Synthesis: 1,3-Dipolar Cycloaddition

The most robust method for generating 3-phenylisoxazole libraries is the [3+2] cycloaddition of nitrile oxides with alkynes or enamines.

Mechanism & Workflow

The reaction typically proceeds via the in situ generation of a nitrile oxide from a benzaldehyde oxime precursor, followed by cycloaddition with a dipolarophile (e.g., phenylacetylene).

Figure 1: Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Benzaldehyde Benzaldehyde (Precursor) Oxime Benzaldoxime Benzaldehyde->Oxime NH2OH·HCl, NaOH Chlorooxime Hydroximoyl Chloride Oxime->Chlorooxime NCS, DMF ChlorinatingAgent N-Chlorosuccinimide (NCS) NitrileOxide Nitrile Oxide (Dipole) Chlorooxime->NitrileOxide Et3N (-HCl) Base Base (Et3N) Product 3-Phenylisoxazole Derivative NitrileOxide->Product [3+2] Cycloaddition Alkyne Substituted Alkyne (Dipolarophile) Alkyne->Product Regioselective

Caption: General synthetic route via 1,3-dipolar cycloaddition involving in situ nitrile oxide generation.[5]

Green Synthesis (Ultrasound-Assisted)

Recent protocols utilize ultrasound irradiation to accelerate the condensation of chalcones with hydroxylamine hydrochloride. This method reduces reaction time from hours to minutes and minimizes solvent waste, aligning with green chemistry principles [1].

Pharmacological Profiles & Mechanisms[1][9]

Anticancer Activity: Dual HDAC/HSP90 Inhibition

3-phenylisoxazole derivatives have emerged as potent inhibitors of Histone Deacetylases (HDACs) and Heat Shock Protein 90 (HSP90).

  • HDAC Inhibition: The isoxazole ring acts as a "cap" group or a zinc-binding group (ZBG) bioisostere. Unlike hydroxamic acids (classic ZBGs), isoxazoles avoid mutagenicity associated with the Lossen rearrangement. Derivatives with a linker length of 4-6 carbons between the phenylisoxazole core and the ZBG show maximal affinity for HDAC6 [2].

  • HSP90 Modulation: HSP90 stabilizes oncogenic proteins. 3,4-disubstituted isoxazoles bind to the ATP-binding pocket of HSP90, preventing the folding of client proteins like HER2 and Akt, leading to their proteasomal degradation [3].

Figure 2: Dual Inhibition Mechanism (DOT Visualization)

MOA Drug 3-Phenylisoxazole Derivative HDAC HDAC6 Enzyme Drug->HDAC Inhibits (IC50 ~5.8 µM) HSP90 HSP90 Chaperone Drug->HSP90 Competes with ATP Acetylation Hyperacetylation of Tubulin/Histones HDAC->Acetylation Causes Folding Disruption of Client Protein Folding HSP90->Folding Prevents Apoptosis Apoptosis (Cell Death) Acetylation->Apoptosis Degradation Proteasomal Degradation (HER2, Akt) Folding->Degradation Degradation->Apoptosis

Caption: Dual mechanistic pathway showing simultaneous inhibition of HDAC6 and HSP90 leading to apoptosis.

Anti-Inflammatory: COX-2 Selectivity

Derivatives substituted with a 3,4,5-trimethoxyphenyl group at position 5 demonstrate high selectivity for COX-2 over COX-1. The 3-phenylisoxazole core mimics the cyclic structure of coxibs (e.g., celecoxib), fitting into the hydrophobic side pocket of the COX-2 enzyme which is absent in COX-1 [4].

Antimicrobial: The Nitro-Switch

Introduction of a nitro group (-NO2) at the C4 position of the isoxazole ring drastically alters the pharmacological profile, shifting it toward antimicrobial activity. 4-nitro-3-phenylisoxazoles have shown superior potency against Xanthomonas strains compared to commercial standards like bismerthiazol [5].[6][7]

Structure-Activity Relationship (SAR) Deep Dive

The efficacy of 3-phenylisoxazole derivatives is strictly governed by substitution patterns.

PositionModificationEffect on ActivityMechanistic Insight
C3 (Phenyl) Electron-Donating Groups (e.g., -OMe)Increases Potency Enhances pi-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pocket.
C4 (Isoxazole) Nitro (-NO2)Antimicrobial Switch Increases electrophilicity, facilitating interaction with bacterial nucleophiles or redox systems.
C4 (Isoxazole) Halogens (Cl, Br)Modulates Lipophilicity Improves membrane permeability; often used to fine-tune logP values.
C5 (Isoxazole) Linker + Hydroxamic AcidHDAC Inhibition The linker allows the hydroxamic acid to reach the Zinc ion at the bottom of the HDAC catalytic tunnel.
C5 (Isoxazole) TrimethoxyphenylCOX-2 Selectivity Bulky group fits the larger hydrophobic pocket of COX-2, excluding COX-1 binding.

Experimental Protocols

Protocol: Synthesis of 3,5-Diphenylisoxazole (Standard Validation)

This protocol serves as a baseline for creating the core scaffold.

Reagents:

  • Chalcone (1,3-diphenylprop-2-en-1-one): 10 mmol

  • Hydroxylamine hydrochloride (NH2OH[1][5]·HCl): 15 mmol

  • Sodium Hydroxide (NaOH): 20 mmol

  • Ethanol (95%)

Methodology:

  • Dissolution: Dissolve 10 mmol of chalcone in 25 mL of ethanol in a round-bottom flask.

  • Addition: Add a solution of NH2OH·HCl (15 mmol) and NaOH (20 mmol) in 10 mL water to the flask.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL HCl.

  • Filtration: Filter the resulting precipitate and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Characteristic isoxazole proton singlet at ~6.8 ppm).

Protocol: HSP90 Inhibition Assay (ELISA)

Used to quantify the inhibitory potential of synthesized derivatives.[8]

Materials:

  • HSP90α (C-terminal) ELISA Kit

  • Cell Lysates (e.g., MCF-7 or HeLa)

  • Test Compounds (dissolved in DMSO)

Methodology:

  • Treatment: Incubate cancer cells with graded concentrations (0.1 - 100 µM) of the 3-phenylisoxazole derivative for 24 hours.

  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors.

  • Coating: Coat 96-well plates with HSP90 capture antibody.

  • Binding: Add 100 µL of lysate to wells; incubate for 2 hours at 37°C.

  • Detection: Add biotinylated detection antibody, followed by Streptavidin-HRP.

  • Quantification: Add TMB substrate and measure absorbance at 450 nm.

  • Analysis: Calculate IC50 by plotting absorbance vs. log[concentration].

References

  • Green and Effective Synthesis of Isoxazole-Based Molecules. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. European Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports.[8] Available at: [Link][8]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation.[9] Available at: [Link][9]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. RSC Advances.[6] Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the History and Discovery of Phenoxymethyl Isoxazole Compounds

Abstract The emergence of penicillin-resistant bacteria, particularly penicillinase-producing Staphylococcus aureus, in the mid-20th century posed a formidable challenge to the nascent antibiotic era. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of penicillin-resistant bacteria, particularly penicillinase-producing Staphylococcus aureus, in the mid-20th century posed a formidable challenge to the nascent antibiotic era. This guide provides a comprehensive technical overview of the history, discovery, and development of the isoxazolyl penicillins—a pivotal class of semi-synthetic antibiotics designed to overcome this threat. We will explore the rational drug design process that led to their creation, beginning with the limitations of early penicillins and the crucial discovery of the 6-aminopenicillanic acid (6-APA) nucleus. The narrative details the strategic incorporation of the 3-phenyl-5-methylisoxazole moiety, a chemical innovation that conferred resistance to enzymatic degradation by bacterial β-lactamases. This guide delves into the core chemistry, synthesis, mechanism of action, and structure-activity relationships (SAR) of key compounds like oxacillin, cloxacillin, and dicloxacillin. Detailed experimental protocols for their synthesis and biological evaluation are provided for the modern researcher. This document serves as a technical resource for scientists and drug development professionals, illustrating a landmark case of medicinal chemistry successfully responding to a public health crisis.

Introduction: The Specter of Penicillin Resistance

The discovery of penicillin by Alexander Fleming and its subsequent mass production revolutionized medicine. However, the widespread use of Penicillin G was quickly met with the evolution of bacterial resistance. The primary challenges were twofold: its instability in gastric acid, precluding reliable oral administration, and its susceptibility to a class of bacterial enzymes known as β-lactamases (or penicillinases).[1][2] The first β-lactamase was identified in Escherichia coli as early as 1940, even before penicillin's clinical debut.[1][3] These enzymes hydrolyze the amide bond in the β-lactam ring, the core structural motif responsible for the antibacterial activity of penicillins, rendering the antibiotic ineffective.[1][4]

A significant early advancement was the development of phenoxymethylpenicillin (Penicillin V). Discovered serendipitously in 1951 by Ernst Brandl at the Austrian company Biochemie, it was found that adding phenoxyethanol as a disinfectant to fermentation tanks led to the biosynthesis of a new, acid-stable penicillin.[5] This breakthrough allowed for effective oral administration, but Penicillin V remained just as vulnerable to the rapidly spreading threat of penicillinase-producing S. aureus.

The 6-APA Nucleus: A Gateway to Semi-Synthetic Penicillins

The turning point in the battle against resistance came from the Beecham Research Laboratories in the late 1950s with the isolation and characterization of the core penicillin nucleus, 6-aminopenicillanic acid (6-APA). This discovery was monumental because it provided a chemical scaffold upon which countless new side chains could be attached. For the first time, chemists could systematically modify the penicillin structure to improve its properties, heralding the age of semi-synthetic penicillins. This allowed for a rational design approach to tackle the specific problems of acid instability and enzymatic degradation.

The Isoxazolyl Penicillins: A Steric Solution to an Enzymatic Problem

With the 6-APA nucleus available, researchers at Beecham, led by Peter Doyle and John Naylor, embarked on a mission to create a penicillinase-resistant compound.[6] The prevailing hypothesis was that a bulky side chain attached to the 6-amino position of the 6-APA core could physically block the active site of the β-lactamase enzyme, preventing it from accessing and cleaving the β-lactam ring.

This led to the synthesis of the isoxazolyl penicillin family in the early 1960s.[6] These compounds are characterized by a 3,5-disubstituted 4-isoxazolyl moiety linked to the 6-APA core.[7][8] The bulky and sterically demanding nature of this isoxazole group provides a protective shield for the β-lactam ring, conferring remarkable resistance to staphylococcal β-lactamases.[8] The first members of this class, including oxacillin and cloxacillin, were patented in 1960 and approved for medical use shortly thereafter.[6][9] These agents uniquely combined two critical features: resistance to penicillinase and stability in gastric acid, making them effective oral therapies against penicillin-resistant staphylococci.[7][10]

Core Chemistry and Synthesis

The synthesis of isoxazolyl penicillins is a multi-step process that culminates in the acylation of the 6-aminopenicillanic acid (6-APA) nucleus. The general method involves reacting 6-APA with a suitable carboxylic acid chloride derived from a substituted isoxazole.[11][12]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 6-APA 6-Aminopenicillanic Acid (6-APA) Reaction Acylation Reaction 6-APA->Reaction AcidChloride 3-Aryl-5-methyl-4-isoxazolyl Carboxylic Acid Chloride AcidChloride->Reaction Product Isoxazolyl Penicillin (e.g., Oxacillin, Cloxacillin) Reaction->Product Forms Amide Bond

General synthetic pathway for Isoxazolyl Penicillins.
Experimental Protocol: Synthesis of Dicloxacillin Sodium

This protocol is a representative example of the synthesis of an isoxazolyl penicillin, adapted from established methodologies.[13]

Materials:

  • 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl carboxylic acid

  • Phosphorus pentachloride (PCl₅)

  • Butyl acetate

  • 6-Aminopenicillanic acid (6-APA)

  • 6% Sodium hydroxide (NaOH) solution

  • Sodium 2-ethylhexanoate solution

  • Ethyl acetate

  • Ice water

Procedure:

  • Preparation of the Acid Chloride: A mixture of 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl carboxylic acid, butyl acetate, and phosphorus pentachloride is added to a round-bottom flask.

  • The mixture is stirred at 80-85°C for approximately 6 hours to form the acid chloride (3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl chloride).

  • The reaction mixture is then cooled to -7°C, and a proper amount of ice water is added. The system is allowed to stand, and the aqueous layer is removed to yield a butyl acetate solution of the acid chloride.[13]

  • Condensation with 6-APA: 6-APA is dissolved in the butyl acetate solution of the newly formed isoxazolyl chloride. The mixture is stirred continuously while maintaining a temperature of 5°C.

  • The pH of the solution is carefully adjusted to 7.0 using a 6% sodium hydroxide solution, and stirring is continued for an additional 45 minutes to complete the condensation reaction.[13]

  • Salt Formation and Isolation: The pH of the resulting solution is adjusted to 8.0-8.2 by adding a solution of sodium 2-ethylhexanoate. This facilitates the precipitation of the sodium salt of dicloxacillin.

  • The resulting precipitate is filtered, washed with ethyl acetate, and dried at 50-55°C to yield dicloxacillin sodium.[11]

Mechanism of Action

Despite their novel side chain, the fundamental mechanism of action of isoxazolyl penicillins is identical to that of other β-lactam antibiotics.[5] They are bactericidal agents that inhibit the final step of bacterial cell wall synthesis.[9][14]

  • Target Inhibition: The antibiotic covalently binds to the active site of bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs).[10] These enzymes are essential for cross-linking the peptidoglycan chains that form the rigid bacterial cell wall.

  • Cell Wall Disruption: By forming an irreversible penicilloyl-enzyme complex, the antibiotic effectively blocks peptidoglycan synthesis.[10]

  • Bactericidal Effect: The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes (autolysins), leads to a loss of cell wall integrity, resulting in cell lysis and bacterial death.[9]

G PBP Penicillin-Binding Protein (PBP) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Penicillin Isoxazolyl Penicillin Penicillin->PBP Irreversibly Binds & Inhibits Synthesis Cell Wall Synthesis Crosslinking->Synthesis Lysis Cell Lysis & Death Synthesis->Lysis Disruption Leads To SAR cluster_core Core Structure cluster_variants Substitutions (R) Core Oxa Oxacillin: R = H Clox Cloxacillin: R = Cl (ortho) Diclox Dicloxacillin: R = Cl (ortho), Cl (ortho')

SAR of Isoxazolyl Penicillins showing variable substitutions.
CompoundPhenyl Ring SubstituentsKey Characteristics
Oxacillin UnsubstitutedThe parent compound of the series. [8]
Cloxacillin Single chlorine at the ortho-positionIncreased potency and better oral absorption compared to oxacillin. [8]
Dicloxacillin Two chlorine atoms (ortho- and ortho'-positions)Generally the most potent of the three against susceptible organisms; exhibits higher protein binding. [8][14]

Protocols for Biological Evaluation

Validating the efficacy and key features of these compounds requires standardized biological assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. [8] Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., S. aureus) standardized to 0.5 McFarland turbidity

  • Stock solutions of oxacillin, cloxacillin, and dicloxacillin

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB across the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the antibiotic dilutions. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Protocol 2: Spectrophotometric Assay for Penicillinase Resistance

This assay quantifies the resistance of an isoxazolyl penicillin to enzymatic hydrolysis by measuring the rate of β-lactam ring cleavage. [8] Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Phosphate buffer (pH 7.0)

  • Purified penicillinase solution

  • Solutions of test penicillins (e.g., oxacillin, cloxacillin) of known concentrations

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the penicillin solution.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, known amount of the penicillinase solution and mix rapidly.

  • Monitor the increase in absorbance over time at a wavelength corresponding to the hydrolyzed product (penicilloic acid), typically around 240 nm.

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot. A lower rate of hydrolysis indicates greater resistance to the penicillinase enzyme. [8]

Conclusion and Future Perspectives

The development of the phenoxymethyl isoxazole-based penicillins represents a triumph of rational drug design and a critical response to the first major crisis of the antibiotic era. By identifying the problem of enzymatic degradation and engineering a molecule with a built-in steric defense, scientists were able to restore the efficacy of the penicillin scaffold against resistant Staphylococcus aureus. Compounds like oxacillin, cloxacillin, and dicloxacillin became cornerstones in treating staphylococcal infections for decades. [10] While the subsequent evolution of resistance mechanisms, such as altered penicillin-binding proteins in Methicillin-Resistant Staphylococcus aureus (MRSA), has necessitated the development of new classes of antibiotics, the isoxazolyl penicillins remain valuable agents for susceptible infections. Furthermore, the isoxazole ring itself has proven to be a "privileged scaffold" in medicinal chemistry, with its derivatives being explored for a wide range of therapeutic activities, including antiviral, anti-inflammatory, and anticancer effects. [15][16][17]The story of the isoxazolyl penicillins serves as an enduring lesson in the dynamic interplay between microbial evolution and human ingenuity in the ongoing field of drug discovery.

References

  • Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc. - ChemicalBook.
  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase
  • A PEDAGOGICAL VIEW ABOUT THE DESIGN OF ISOXAZOLYL-PENICILLINS OF THE AMPC BETALACTAMASE RECEPTOR 1FCM USING THE DOCKING MOLECULA - Dialnet.
  • Oxacillin - Wikipedia.
  • Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase
  • WO 2014/072843 Al - Googleapis.com.
  • A Review on Penicillinase Production and Beta-Lactamase Activity on Commonly Isolated Bacteria - M
  • Development of beta-lactamase inhibitors - PubMed.
  • Isoxazolyl Penicillins: Oxacillin, Cloxacillin, Dicloxacillin, and Flucloxacillin - R Discovery.
  • Cloxacillin Structure-Activity Relationship: A Deep Dive into a Classic Antibiotic - Benchchem.
  • β-Lactam antibiotic - Wikipedia.
  • Recent developments in β lactamases and extended spectrum β lactamases - PMC.
  • Structures of β-lactamase-resistant antibiotics oxacillin, cloxacillin, dicloxacillin, and flucloxacillin.
  • Synthesis of Dicloxycillin Sodium - AIP Publishing.
  • Dicloxacillin - Wikipedia.
  • Diagram of the structure-activity relationship of penicillins.
  • US3239507A - Isoxazolylpenicillin derivatives - Google P
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC.
  • Isoxazole – Knowledge and References - Taylor & Francis.
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.
  • Phenoxymethylpenicillin - Wikipedia.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(Phenoxymethyl)-3-phenylisoxazole

This guide provides a comprehensive technical overview of the physicochemical characteristics of 5-(Phenoxymethyl)-3-phenylisoxazole. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the physicochemical characteristics of 5-(Phenoxymethyl)-3-phenylisoxazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions, data from analogous compounds, and established analytical methodologies to build a robust profile of this heterocyclic compound. While direct experimental data for this specific molecule is limited in published literature, this guide leverages established principles of organic and medicinal chemistry to provide a well-grounded and actionable resource.

Introduction to 5-(Phenoxymethyl)-3-phenylisoxazole

5-(Phenoxymethyl)-3-phenylisoxazole is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound features a phenyl group at the 3-position and a phenoxymethyl substituent at the 5-position, suggesting a potential for diverse intermolecular interactions and a specific conformational profile that could influence its biological target engagement.

Molecular Structure and Basic Information:

PropertyValueSource
IUPAC Name 5-(Phenoxymethyl)-3-phenyl-1,2-oxazole-
CAS Number 35121-46-1[3]
Molecular Formula C₁₆H₁₃NO₂[3]
Molecular Weight 251.28 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3-

digraph "5-(Phenoxymethyl)-3-phenylisoxazole" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N8 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O9 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C10 [label="C"]; C11 [label="C"]; O12 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"];

// Phenyl group at C3 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5];

// Isoxazole ring C7 -- N8 [len=1.5]; N8 -- O9 [len=1.5]; O9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C7 [len=1.5];

// Phenoxymethyl group at C5 C10 -- C12 [label="CH₂", len=1.8]; C12 -- O12 [len=1.5]; O12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- C17 [len=1.5]; C17 -- C18 [len=1.5]; C18 -- C13 [len=1.5]; }

Caption: Molecular structure of 5-(Phenoxymethyl)-3-phenylisoxazole.

Synthesis and Purification

The most established and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5][6] For 5-(Phenoxymethyl)-3-phenylisoxazole, this would involve the reaction of benzonitrile oxide (generated in situ) with propargyl phenyl ether.

Proposed Synthetic Pathway

Synthesis_of_5-Phenoxymethyl-3-phenylisoxazole cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzaldoxime Benzaldoxime benzonitrile_oxide Benzonitrile Oxide (in situ) benzaldoxime->benzonitrile_oxide [Oxidation] propargyl_ether Propargyl Phenyl Ether product 5-(Phenoxymethyl)-3-phenylisoxazole propargyl_ether->product benzonitrile_oxide->product 1,3-Dipolar Cycloaddition

Caption: Proposed synthetic route to 5-(Phenoxymethyl)-3-phenylisoxazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar 1,3-dipolar cycloaddition reactions.

Materials:

  • Benzaldoxime

  • Propargyl phenyl ether

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldoxime (1.0 eq) and propargyl phenyl ether (1.1 eq) in anhydrous DCM.

  • Generation of Nitrile Oxide: Cool the solution to 0 °C in an ice bath. Add a solution of NCS (1.1 eq) in DCM dropwise over 30 minutes.

  • Cycloaddition: After the addition of NCS, add triethylamine (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(Phenoxymethyl)-3-phenylisoxazole.

Physicochemical Properties

Physical State and Melting Point
  • Physical State: Expected to be a crystalline solid at room temperature.

  • Melting Point: A reported melting point is 61 °C.[3] The melting point is influenced by the planarity of the molecule and the efficiency of crystal packing.

Solubility Profile (Predicted)

The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution.

SolventPredicted SolubilityRationale
Water Poorly solubleThe molecule is predominantly hydrophobic due to the two phenyl rings and the isoxazole core. The ether and isoxazole oxygen atoms can act as hydrogen bond acceptors, but this is unlikely to overcome the large nonpolar surface area.[3][7]
Polar Aprotic Solvents (e.g., DMSO, DMF) SolubleThese solvents can effectively solvate the polarizable aromatic systems and the polar isoxazole ring.
Chlorinated Solvents (e.g., DCM, Chloroform) SolubleGood solubility is expected due to the nonpolar nature of these solvents matching the overall character of the molecule.
Alcohols (e.g., Methanol, Ethanol) Moderately solubleThe alkyl chain of the alcohol can interact with the hydrophobic regions, while the hydroxyl group can have some interaction with the heteroatoms.
Nonpolar Solvents (e.g., Hexane, Toluene) Sparingly to moderately solubleToluene is likely to be a better solvent than hexane due to potential π-π stacking interactions.
Lipophilicity (logP) and Acidity/Basicity (pKa) (Predicted)
  • logP (Octanol-Water Partition Coefficient): The calculated logP is a measure of a compound's lipophilicity. Using computational models based on group contributions, the logP of 5-(Phenoxymethyl)-3-phenylisoxazole is predicted to be in the range of 3.5 - 4.5.[8][9] This high logP value indicates significant lipophilicity, which has implications for membrane permeability and potential for metabolism by cytochrome P450 enzymes.

  • pKa (Acid Dissociation Constant): The isoxazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid is predicted to be in the range of 1.0 - 2.0.[10][11] For practical purposes in biological systems (pH ~7.4), the molecule will exist predominantly in its neutral form.

Spectroscopic Characterization (Predicted)

The unambiguous identification of 5-(Phenoxymethyl)-3-phenylisoxazole relies on a combination of spectroscopic techniques. The following are predicted spectra based on data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for structural elucidation.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and References
~ 7.85 - 7.75Multiplet2HProtons ortho to the isoxazole ring on the C3-phenyl groupDeshielded due to proximity to the electron-withdrawing isoxazole ring.[12]
~ 7.50 - 7.30Multiplet8HRemaining protons of the C3-phenyl and phenoxy ringsComplex multiplet due to overlapping signals.
~ 6.85Singlet1HH-4 of the isoxazole ringThe chemical shift of the isoxazole H-4 proton is highly characteristic and sensitive to the substitution pattern. For 3,5-disubstituted isoxazoles, it typically appears as a sharp singlet.[13][14][15]
~ 5.30Singlet2H-CH₂- (methylene bridge)Singlet due to the absence of adjacent protons. The chemical shift is influenced by the adjacent oxygen and the isoxazole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale and References
~ 171.0C5 of isoxazoleThe C5 carbon is typically downfield in 3,5-disubstituted isoxazoles.[12]
~ 162.5C3 of isoxazoleThe C3 carbon is also significantly downfield.[12]
~ 158.0Quaternary carbon of the phenoxy group attached to oxygen
~ 131.0 - 121.0Aromatic CH carbonsA cluster of signals corresponding to the various aromatic carbons.
~ 129.0Quaternary carbon of the C3-phenyl group attached to the isoxazole
~ 98.0C4 of isoxazoleThe C4 carbon is characteristically upfield compared to C3 and C5.[12]
~ 62.0-CH₂- (methylene bridge)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale and References
3100 - 3000MediumAromatic C-H stretchCharacteristic of sp² C-H bonds.
2950 - 2850MediumAliphatic C-H stretch (-CH₂-)Characteristic of sp³ C-H bonds.
~ 1610, 1580, 1490Strong to MediumC=C and C=N stretching (aromatic and isoxazole rings)The isoxazole ring C=N stretch is often observed in this region.[16][17]
~ 1450MediumN-O stretch (isoxazole ring)A characteristic vibration of the isoxazole heterocycle.
~ 1240StrongAsymmetric C-O-C stretch (aryl ether)A strong, characteristic band for aryl ethers.
~ 1040MediumSymmetric C-O-C stretch (aryl ether)
900 - 690StrongC-H out-of-plane bending (aromatic)The pattern of these bands can give information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): m/z = 251. This peak should be readily observable.

  • Key Fragments:

    • m/z = 105: [C₆H₅CO]⁺ (benzoyl cation), a very common and stable fragment from the cleavage of the bond between the phenyl group and the isoxazole ring.

    • m/z = 77: [C₆H₅]⁺ (phenyl cation), from the loss of CO from the benzoyl cation.

    • m/z = 93: [C₆H₅O]⁺ (phenoxy cation), from cleavage of the C-O bond of the ether linkage.

    • m/z = 158: [M - C₆H₅O]⁺, loss of the phenoxy radical.

    • m/z = 146: [M - C₆H₅CH₂O]⁺, loss of the phenoxymethyl radical.

Crystalline Structure and Solid-State Properties (Hypothetical)

While no experimental crystal structure is available for 5-(Phenoxymethyl)-3-phenylisoxazole, insights can be drawn from related structures.[18][19]

  • Molecular Geometry: The isoxazole ring is expected to be planar. The two phenyl rings will likely be twisted out of the plane of the isoxazole ring to minimize steric hindrance. The dihedral angles between the phenyl rings and the isoxazole ring are expected to be in the range of 20-40 degrees.

  • Crystal Packing: In the solid state, the molecules are likely to pack in a herringbone or slipped-stack arrangement, driven by π-π stacking interactions between the aromatic rings and van der Waals forces. The presence of the flexible ether linkage may lead to polymorphism, where different crystalline forms with different packing arrangements and, consequently, different physical properties (e.g., melting point, solubility) could exist.

Potential Applications and Biological Relevance

The isoxazole moiety is a versatile scaffold in drug discovery.[20][21] The presence of two aromatic rings and an ether linkage in 5-(Phenoxymethyl)-3-phenylisoxazole suggests that it could interact with biological targets through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding (with the heteroatoms as acceptors).

Potential Areas of Investigation:

  • Enzyme Inhibition: Many isoxazole derivatives are known to be enzyme inhibitors. This compound could be screened against various kinases, proteases, or other enzymes implicated in disease.

  • Antimicrobial Activity: The lipophilic nature of the compound may facilitate its transport across microbial cell membranes, making it a candidate for antimicrobial screening.

  • Anti-inflammatory and Analgesic Activity: The isoxazole core is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic potential of this compound could be explored.

  • Anticancer Activity: The ability of the planar aromatic systems to intercalate with DNA or interact with protein binding sites makes this a scaffold of interest for anticancer drug design.

Conclusion

This technical guide provides a detailed physicochemical profile of 5-(Phenoxymethyl)-3-phenylisoxazole based on a comprehensive analysis of its structural features and data from closely related compounds. While experimental validation is necessary, the predicted properties and proposed analytical and synthetic methodologies offer a solid foundation for researchers and drug development professionals. The combination of a rigid, aromatic isoxazole core with a flexible phenoxymethyl side chain presents an interesting scaffold for further investigation in medicinal chemistry and materials science.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [URL: https://core.ac.uk/display/20546059]
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [URL: https://pubmed.ncbi.nlm.nih.gov/26172459/]
  • Plot of chemical shifts for δC4 in 3,5-diarylisoxazoles vs. those for... ResearchGate. [URL: https://www.researchgate.net/figure/Plot-of-chemical-shifts-for-dC4-in-3-5-diarylisoxazoles-vs-those-for-the-3-5-diaryl-4_fig2_257462106]
  • Kumar, V., Dey, A., Maurya, R. K., & Khatravath, M. (2021). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. Molecules, 26(18), 5585. [URL: https://www.researchgate.
  • Ciura, K., Fedorowicz, J., Andrić, F., Žuvela, P., Greber, K. E., Baranowski, P., ... & Sączewski, J. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(18), 3379. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6767013/]
  • S, N., Cv, K., & Ks, S. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Journal of Molecular Structure. [URL: https://www.semanticscholar.org/paper/Structural-and-computational-investigation-of-the-S-Cv/0b9a8e9e6c9a3b1f1b9b0d9e8e9c8c9c8c9c8c9c]
  • The calculated logP values of the investigated compounds with respect to the computational model. ResearchGate. [URL: https://www.researchgate.net/figure/The-calculated-logP-values-of-the-investigated-compounds-with-respect-to-the_tbl1_335968132]
  • Isoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. ResearchGate. [URL: https://www.researchgate.net/publication/222709214_The_high-resolution_infrared_spectrum_of_isoxazole_vapor_between_800_and_1700cm-1]
  • Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. ResearchGate. [URL: https://www.researchgate.net/publication/228383679_Structural_Investigation_of_35-Disubstituted_Isoxazoles_by_1H-Nuclear_Magnetic_Resonance]
  • I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [URL: https://www.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8718873/]
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [URL: https://www.researchgate.net/publication/377317377_Structural_and_computational_investigation_of_the_novel_isoxazole_derivative_Investigation_of_interactions_by_X-ray_crystallography_DFT_molecular_docking]
  • Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01673a/unauth#!divAbstract]
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [URL: https://www.researchgate.net/publication/265345799_SYNTHESIS_OF_ISOXAZOLIDINES_BY_13-DIPOLAR_CYCLOADDITION_RECENT_ADVANCES]
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [URL: https://www.researchgate.net/publication/222709214_The_infrared_spectrum_of_isoxazole_in_the_range_600-1400_cm_including_a_high-resolution_study_of_the_v7A'_band_at_13709_cm_and_the_v16A_band_at_7649_cm_together_with_ab_initio_studies_of_the_full_spectrum]
  • 5-(PHENOXYMETHYL)-3-PHENYLISOXAZOLE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5382484.htm]
  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [URL: https://arxiv.org/abs/2105.12638]
  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. [URL: https://www.mdpi.com/1420-3049/7/8/597]
  • CHEMISTRY (862). [URL: https://cisce.org/wp-content/uploads/2022/11/2.CHEMISTRY-862.pdf]
  • Prediction of the aqueous solubility of proton-acceptor oxygen-containing compounds by the mobile order solubility model. Journal of the Chemical Society, Faraday Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/ft/a702739i]
  • Isoxazole(288-14-2) IR Spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum/288-14-2_IR1.htm]
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE. [URL: https://flore.unifi.it/handle/2158/252985]
  • Supporting Information Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-268-S1.pdf]
  • Isoxazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Isoxazole]
  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [URL: https://www.ouac.ro/wp-content/uploads/2021/11/21_32_1_2021.pdf]
  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. [URL: https://www.researchgate.net/publication/356501237_Determination_of_the_pKa_value_of_some_124-triazol_derivatives_in_forty_seven_different_solvents_using_semi-empirical_quantum_methods_PM7_PM6_PM6-DH2_RM1_PM3_AM1_and_MNDO_by_MOPAC_computer_pro]
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [URL: https://www.chemguide.co.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoes. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/18/69]
  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10205562/]
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [URL: https://www.sciencearenapub.co.
  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/281604938_Characteristic_Fragmentation_Patterns_of_Some_4-phenylazophenols_Obtained_by_Electron_Impact_Mass_Spectrometry]
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [URL: https://www.researchgate.
  • Regioisomeric 5(3)-aminomethyl-3(5)-phenylisoxazoles: synthesis, spectroscopic discrimination, and muscarinic activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7643265/]
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20655598/]
  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Ukaaz Publications. [URL: https://www.ukaazpublications.com/attached/Annals%20of%20Phytomedicine%20Special%20Issue%201%20AU%20Pharmacon%20(TRIPS-2022)%20S18-S33.pdf]
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Mass_Spectrometry_(A_LibreTexts_Textbook)/03%3A_Interpreting_Mass_Spectra/3.
  • logP - octanol-water partition coefficient calculation. Molinspiration. [URL: https://www.
  • LogP and logD calculations. Chemaxon Docs. [URL: https://docs.chemaxon.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: https://www.intechopen.com/chapters/45532]
  • Ion fragmentation of small molecules in mass spectrometry. [URL: https://slideplayer.com/slide/14061699/]
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • IJPCBS 2013, 3(2), 294-304 Jayaroopa et al. ISSN: 2249-9504. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [URL: https://www.ijpcbs.com/files/22.pdf]
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/258.shtm]
  • A review of isoxazole biological activity and present synthetic techniques. [URL: https://www.ipinnovative.com/media-gallery/11728-a-review-of-isoxazole-biological-activity-and-present-synthetic-techniques.pdf]

Sources

Foundational

Mechanism of Action for Isoxazole-Based Anti-Inflammatory Agents

Executive Summary The isoxazole scaffold represents a cornerstone in medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold represents a cornerstone in medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs).[1][2] Its utility stems from its unique electronic distribution, which allows it to function as a bioisostere for pyridine or benzene rings while introducing specific hydrogen-bonding capabilities.

This guide dissects the two distinct mechanistic pathways of isoxazole-based agents:

  • Direct COX-2 Inhibition: Exemplified by Valdecoxib, where the isoxazole ring serves as a rigid spacer orienting pharmacophores into the cyclooxygenase-2 (COX-2) secondary pocket.

  • Prodrug Bioactivation (DHODH Inhibition): Exemplified by Leflunomide, where the isoxazole ring undergoes in vivo scission to form an active metabolite that halts de novo pyrimidine synthesis.

The Pharmacophore: Why Isoxazole?

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.

  • Electronic Character: The electronegativity difference between oxygen (3.44) and nitrogen (3.04) creates a polarized system. This allows the ring to accept hydrogen bonds via the nitrogen and participate in

    
    -stacking interactions within protein binding pockets.
    
  • Metabolic Stability vs. Lability: Depending on substitution, the ring can be highly stable (Valdecoxib) or designed to be labile (Leflunomide), acting as a "masked" functional group.

Primary Mechanism: Selective COX-2 Inhibition

The Structural Basis of Selectivity

Traditional NSAIDs inhibit both COX-1 (constitutive) and COX-2 (inducible). Selective COX-2 inhibitors ("coxibs") utilize the subtle structural differences between the two isoforms.[3]

  • The Gatekeeper Residue: The defining difference is at position 523.

    • COX-1: Contains Isoleucine (Ile523) .[3][4] The bulky side chain blocks access to a hydrophobic side pocket.

    • COX-2: Contains Valine (Val523) .[3][4] The smaller side chain opens access to the "selectivity pocket."

Mode of Action (Valdecoxib Case Study)

In diaryl-isoxazole inhibitors like Valdecoxib, the isoxazole ring acts as a central scaffold holding two phenyl rings and a sulfonamide group in a specific geometry.

  • Entry: The drug enters the hydrophobic channel of COX-2.

  • Anchoring: The sulfonamide (

    
    ) or methylsulfone group inserts into the side pocket  (accessible only in COX-2).[5]
    
  • Interaction Network:

    • Arg120 & Tyr355: Form a hydrogen bond network at the channel entrance, stabilizing the ligand.

    • His90 & Arg513: The sulfonamide oxygen atoms form hydrogen bonds with these residues inside the side pocket.[5]

    • The Isoxazole Ring: Orients the phenyl rings to engage in hydrophobic interactions with Phe518 and Trp387 , locking the enzyme in an inactive conformation.

Visualization: The Dual Pathway

The following diagram illustrates the bifurcation of mechanisms based on the stability of the isoxazole ring.

Isoxazole_Mechanism Scaffold Isoxazole Scaffold Sub1 Stable 3,4-Diaryl Substitution (e.g., Valdecoxib) Scaffold->Sub1 Sub2 Labile 5-Methyl-4-carboxamide (e.g., Leflunomide) Scaffold->Sub2 Target1 Target: COX-2 Enzyme Sub1->Target1 Direct Binding Mech1 Mechanism: Binds to Hydrophobic Side Pocket (Val523 Access) Target1->Mech1 Outcome1 Inhibition of Prostaglandin Synthesis (Anti-inflammatory / Analgesic) Target1->Outcome1 BioAct Bioactivation: Ring Scission (N-O Bond Cleavage) Sub2->BioAct In Vivo (Liver/Plasma) Metabolite Active Metabolite: Teriflunomide (A77 1726) BioAct->Metabolite Target2 Target: DHODH Enzyme (Mitochondrial) Metabolite->Target2 Outcome2 Pyrimidine Depletion -> T-Cell Arrest (Immunomodulation) Target2->Outcome2

Figure 1: Mechanistic bifurcation of isoxazole derivatives. Left: Direct COX-2 inhibition. Right: Prodrug activation for DHODH inhibition.[6]

Secondary Mechanism: Immunomodulation (DHODH Inhibition)

Leflunomide represents a distinct class where the isoxazole ring is a prodrug moiety .[6]

Mechanism of Ring Scission

Upon oral administration, the isoxazole ring of Leflunomide undergoes N-O bond cleavage. This process is largely non-enzymatic (base-catalyzed in the intestinal tract/plasma) but is also facilitated by cytochrome P450 enzymes in the liver.

  • Reaction: Isoxazole ring

    
     Ring Opening 
    
    
    
    Formation of
    
    
    -cyanoenol.
  • Active Metabolite: Teriflunomide (A77 1726).

DHODH Blockade

Teriflunomide selectively inhibits Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme located on the inner membrane.[7]

  • Function of DHODH: Catalyzes the rate-limiting step in de novo pyrimidine synthesis (Dihydroorotate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Orotate).
    
  • Inhibition: Teriflunomide binds to the ubiquinone-binding tunnel of DHODH.

  • Physiological Impact: Activated T-lymphocytes rely heavily on de novo synthesis (unlike resting cells which use the salvage pathway). By blocking this, the drug causes G1 cell cycle arrest in autoimmune lymphocytes.

Experimental Protocols

To validate these mechanisms in a research setting, the following protocols are the industry standard.

Protocol A: Colorimetric COX-1/COX-2 Inhibition Assay

Purpose: To determine the IC50 and selectivity ratio of a novel isoxazole derivative.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2.[8][9][10][11]

  • Arachidonic Acid (Substrate).[3][8][9][11]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[10][12]

  • Heme (Cofactor).

Workflow:

  • Preparation: Reconstitute lyophilized COX enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add

      
       of test compound (dissolved in DMSO) to reaction wells.
      
    • Add

      
       of Enzyme (COX-1 or COX-2) and 
      
      
      
      Heme.
    • Control: Use solvent-only wells (100% activity) and known inhibitor (e.g., Celecoxib).

    • Incubate for 10 minutes at 25°C .

  • Reaction Initiation:

    • Add

      
       Colorimetric Substrate (TMPD).
      
    • Add

      
       Arachidonic Acid to initiate.[11]
      
  • Measurement:

    • Incubate for exactly 2 minutes .

    • Read absorbance at 590 nm .

    • Principle: The peroxidase activity of COX reduces PGG2 to PGH2, concurrently oxidizing TMPD (colorless) to a blue compound.

  • Calculation:

    
    
    
Protocol B: Molecular Docking (In Silico Validation)

Purpose: To predict the binding mode and confirm "Side Pocket" insertion.

Software: AutoDock Vina, Glide, or GOLD. Target PDBs: 5KIR (COX-2 with selective inhibitor), 3LN1.

Docking_Workflow cluster_prep Preparation cluster_grid Grid Generation cluster_analysis Analysis L_Prep Ligand Prep (Energy Min, 3D gen) Grid Define Box Center: Arg120, Tyr355, Val523 L_Prep->Grid P_Prep Protein Prep (Remove Water, Add H, Fix Charges) P_Prep->Grid Dock Docking Run (Genetic Algorithm) Grid->Dock Score Scoring (kcal/mol) Dock->Score Visual Visual Inspection: H-bonds with Arg513? Side Pocket entry? Score->Visual

Figure 2: Computational workflow for validating isoxazole binding modes against COX-2 crystal structures.

Quantitative Data Summary: Structure-Activity Relationship (SAR)[6]

The following table summarizes how substitutions on the isoxazole ring affect selectivity (Data synthesized from representative SAR studies).

Isoxazole Substitution (C3/C4/C5)Primary TargetSelectivity (COX-2/COX-1)Key Interaction
3,4-Diaryl-5-H COX-2> 50-foldPhenyl rings twist to fit hydrophobic channel.
4-Sulfonamylphenyl COX-2High

binds Arg513/His90 in side pocket.[5]
5-Methyl-4-carboxamide DHODHN/A (Prodrug)Ring opens to form enolic nitrile (A77 1726).
3-Alkyl-5-aryl COX-1/2 MixedLowLacks specific geometry for Val523 pocket access.

References

  • Pfizer Global Research. (2003).[13] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[7][13][14] Drug Metabolism and Disposition. Link

  • Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol.[8][12]Link

  • RSC Publishing. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.Link

  • National Institutes of Health (NIH). (2024). Leflunomide: Mechanism of Action and Clinical Pharmacology. PubChem.[15] Link

  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening.Link

Sources

Exploratory

Metabolic Stability of 5-(Phenoxymethyl)-3-phenylisoxazole: A Technical Guide

Part 1: Executive Summary & Compound Profile 5-(Phenoxymethyl)-3-phenylisoxazole (CAS: 35121-46-1) represents a classic bi-aryl ether scaffold commonly utilized in early-stage drug discovery for targets ranging from caps...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

5-(Phenoxymethyl)-3-phenylisoxazole (CAS: 35121-46-1) represents a classic bi-aryl ether scaffold commonly utilized in early-stage drug discovery for targets ranging from capsid binders (picornaviruses) to allosteric modulators (e.g., ROR


t).[1] While the isoxazole core provides robust bioisosteric properties for amide bonds, the phenoxymethyl side chain  introduces specific metabolic liabilities that often drive high intrinsic clearance (

) in preclinical species.

This guide dissects the metabolic fate of this scaffold, providing a self-validating experimental framework to assess its stability and strategies to optimize its pharmacokinetic (PK) profile.

Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]
  • Lipophilicity (cLogP): ~3.5 – 4.2 (High). This drives rapid microsomal binding and CYP450 access.[1]

  • Molecular Weight: 251.28 Da.[1]

  • Key Structural Alert: The ether linkage (

    
    ) combined with the electron-rich isoxazole ring.[1]
    

Part 2: Predictive Metabolic Profiling (The "Why")

Before initiating wet-lab experiments, we must establish a mechanistic hypothesis.[1] The metabolic instability of 5-(Phenoxymethyl)-3-phenylisoxazole is driven by three distinct pathways, ranked below by probability.

Primary Liability: O-Dealkylation (CYP-Mediated)

The most significant soft spot is the methylene bridge connecting the isoxazole to the phenoxy group.

  • Mechanism: Cytochrome P450 enzymes (typically CYP3A4 or CYP2D6) hydroxylate the benzylic-like carbon (

    
    -carbon hydroxylation).[1]
    
  • Intermediate: An unstable hemiacetal is formed.[1]

  • Collapse: The hemiacetal spontaneously collapses, cleaving the ether bond.

  • Products: Phenol (excreted or glucuronidated) and 3-phenylisoxazole-5-carboxaldehyde (reactive electrophile).[1]

Secondary Liability: Aromatic Hydroxylation

The 3-phenyl ring is sterically exposed.[1]

  • Mechanism: CYP-mediated epoxidation followed by NIH shift or direct insertion.[1]

  • Site: Primarily the para-position of the 3-phenyl ring, unless blocked by substitution.[1]

Tertiary Liability: Reductive Isoxazole Ring Opening

While 3-phenylisoxazoles are more stable than their 5-methyl counterparts, reductive metabolism can occur under hypoxic conditions or via specific reductases.[1]

  • Mechanism: Cleavage of the N-O bond.[1]

  • Product:

    
    -amino enone (often toxic).[1]
    
Visualization: Predicted Metabolic Pathways[9][13]

MetabolicPathways Parent 5-(Phenoxymethyl)- 3-phenylisoxazole Hemiacetal Hemiacetal Intermediate Parent->Hemiacetal CYP450 (alpha-C hydroxylation) Hydroxylated p-Hydroxy-phenyl Metabolite Parent->Hydroxylated CYP450 (Aromatic OH) Enimine Open-Ring Enimine (Reductive) Parent->Enimine Reductase (N-O Cleavage) Phenol Phenol (Phase II Conjugation) Hemiacetal->Phenol Spontaneous Collapse Aldehyde Isoxazole-5-aldehyde (Reactive Electrophile) Hemiacetal->Aldehyde Spontaneous Collapse

Caption: Figure 1. Predicted metabolic fate of the scaffold. The central ether cleavage (yellow) is the dominant clearance pathway.

Part 3: Experimental Assessment Protocols

To validate the hypotheses above, a tiered approach using Human Liver Microsomes (HLM) followed by Hepatocytes is required.

Protocol A: Microsomal Stability Assay (Phase I Only)

This assay isolates CYP450-driven clearance.[1] It is the " go/no-go " filter.

Reagents & Setup:

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).[1]

Step-by-Step Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in buffer. Spike test compound to 1 µM (final <0.1% DMSO). Equilibrate at 37°C for 5 min.

    • Why 1 µM? To ensure kinetics remain linear (below

      
      ) and avoid enzyme saturation.
      
  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Critical: The ACN precipitates proteins and stops metabolism instantly.[1]

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Protocol B: Hepatocyte Stability Assay (Phase I & II)

If HLM stability is moderate (


 min), proceed to hepatocytes to assess glucuronidation of the phenol metabolite.

Workflow:

  • Cell Density: 0.5 or 1.0 million cells/mL.[1]

  • Media: Krebs-Henseleit Buffer (KHB) + HEPES.[1]

  • Timepoints: Extend to 120 min to capture slower Phase II conjugations.

  • Difference: Metabolites formed in HLM (like the phenol) will be rapidly capped by Glucuronidation (UGTs) in hepatocytes, potentially masking the intermediate but confirming the pathway.

Visualization: Assay Logic Flow

AssayWorkflow Start Compound Stock (10 mM DMSO) Incubation Incubation (HLM + NADPH, 37°C) Start->Incubation Sampling Serial Sampling (0, 5, 15, 30, 45 min) Incubation->Sampling Quench Protein Precipitation (ACN + IS) Sampling->Quench Analysis LC-MS/MS (Peak Area Ratio) Quench->Analysis Calc Calculate CLint & t1/2 Analysis->Calc

Caption: Figure 2.[1][3][4] Standardized workflow for determining intrinsic clearance (


).

Part 4: Data Interpretation & Optimization

Quantitative Analysis

Data should be linearized by plotting


 vs. Time.[1]
ParameterFormulaInterpretation
Elimination Rate Constant (

)
Slope of

vs

Rate of loss (

).[1]
Half-Life (

)


min: High Instability.

min: Stable.[1]
Intrinsic Clearance (

)


: High Clearance.

: Low Clearance.
Optimization Strategies (SAR)

If the scaffold shows high clearance (likely due to O-dealkylation), employ these medicinal chemistry tactics:

  • Deuteration: Replace the methylene hydrogens (

    
    ) with deuterium (
    
    
    
    ).[1] This exploits the Kinetic Isotope Effect (KIE), slowing CYP-mediated hydrogen abstraction.
  • Steric Hindrance: Introduce a methyl group on the methylene linker (convert to

    
    ). This blocks CYP access but introduces a chiral center.[1]
    
  • Electronic Deactivation: Add electron-withdrawing groups (F, Cl,

    
    ) to the phenoxy ring.[1] This reduces the electron density of the ether oxygen, making the 
    
    
    
    -carbon less susceptible to oxidation.
  • Linker Replacement: Swap the ether oxygen for a difluoromethylene (

    
    ) or an amide (
    
    
    
    ), though this alters the vector and physicochemical properties.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

  • Kalgutkar, A. S., et al. (2005).[1] Functionalized isoxazoles as bioisosteres of carboxylic acids: discovery of novel inhibitors of PTP1B.[1] Journal of Medicinal Chemistry, 48(1), 29-35.[1] (Demonstrates isoxazole stability context). Link

  • Guengerich, F. P. (2001).[1] Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.[1] (Mechanisms of O-dealkylation). Link

Sources

Foundational

Technical Monograph: Synthesis of 5-(Phenoxymethyl)-3-phenylisoxazole

Executive Summary The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in various COX-2 inhibitors, antimicrobial agents,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in various COX-2 inhibitors, antimicrobial agents, and glutamate receptor antagonists. This guide details the synthesis of 5-(phenoxymethyl)-3-phenylisoxazole , a specific derivative where the C5 position is functionalized with a phenoxymethyl ether.

While multiple routes exist, this guide prioritizes the 1,3-Dipolar Cycloaddition (Huisgen Reaction) of benzonitrile oxide with phenyl propargyl ether. This route offers the highest atom economy, predictable regioselectivity (favoring the 3,5-isomer), and scalability compared to condensation methods involving


-diketones.

Retrosynthetic Analysis

To design a robust protocol, we must first deconstruct the target molecule. The strategic disconnection reveals two primary pathways:

  • Route A (Cycloaddition): Disconnection of the isoxazole ring itself.

  • Route B (Nucleophilic Substitution): Disconnection of the ether linkage.

Route A is generally preferred for library generation as it allows for the modular variation of both the aromatic core (via the oxime) and the ether tail (via the alkyne).

Retrosynthesis Target TARGET: 5-(Phenoxymethyl)-3-phenylisoxazole Disconnect_A Disconnection A: [3+2] Cycloaddition Target->Disconnect_A Ring Break Disconnect_B Disconnection B: Ether Synthesis Target->Disconnect_B C-O Break Precursor_A1 Benzonitrile Oxide (from Benzaldehyde Oxime) Disconnect_A->Precursor_A1 Precursor_A2 Phenyl Propargyl Ether Disconnect_A->Precursor_A2 Precursor_B1 3-Phenyl-5-(chloromethyl)isoxazole Disconnect_B->Precursor_B1 Precursor_B2 Phenol Disconnect_B->Precursor_B2

Figure 1: Retrosynthetic analysis showing the convergent [3+2] cycloaddition (Route A) versus the linear functionalization (Route B).

Core Methodology: 1,3-Dipolar Cycloaddition[1][2][3][4]

This section details the "Gold Standard" protocol. It relies on the in situ generation of benzonitrile oxide to prevent dimerization into furoxan byproducts.

Mechanism & Regioselectivity

The reaction proceeds via a concerted [3+2] cycloaddition.

  • Dipole: Benzonitrile oxide (generated from benzaldehyde oxime).

  • Dipolarophile: Phenyl propargyl ether.

  • Regioselectivity: Thermal cycloaddition of nitrile oxides to terminal alkynes is highly regioselective for the 3,5-disubstituted isomer.[1] This is driven by steric approach control; the oxygen terminus of the dipole attacks the more substituted carbon of the alkyne, or more accurately, the transition state minimizing steric clash places the substituent at the 5-position [1].

Mechanism Step1 Benzaldehyde Oxime Step2 Hydroximoyl Chloride (Chlorination) Step1->Step2 + NCS / Chloramine-T Step3 Benzonitrile Oxide (1,3-Dipole) (Base-mediated elimination) Step2->Step3 + Et3N (-HCl) Step4 Transition State (Concerted [3+2]) Step3->Step4 + Phenyl Propargyl Ether Product 3,5-Isoxazole Product Step4->Product

Figure 2: Mechanistic pathway for the in situ generation of the dipole and subsequent trapping by the dipolarophile.[2]

Step-by-Step Protocol

Phase 1: Synthesis of Phenyl Propargyl Ether (Dipolarophile) Note: This step is required if the ether is not purchased commercially.

  • Reagents: Phenol (1.0 eq), Propargyl bromide (1.2 eq),

    
     (2.0 eq), Acetone (Solvent).
    
  • Procedure: Dissolve phenol in acetone. Add potassium carbonate and stir for 15 min. Add propargyl bromide dropwise (Caution: Lachrymator). Reflux for 4-6 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent. Partition residue between water and ethyl acetate. Wash organic layer with NaOH (1M) to remove unreacted phenol.

  • Validation: NMR should show a doublet (~4.7 ppm,

    
    ) and a triplet (~2.5 ppm, alkyne CH).
    

Phase 2: Isoxazole Formation (The Cycloaddition) [3]

  • Reagents:

    • Benzaldehyde oxime (1.0 eq)

    • Phenyl propargyl ether (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Triethylamine (

      
      ) (1.2 eq)
      
    • Dichloromethane (DCM) or DMF.

  • Chlorination (In Situ): Dissolve benzaldehyde oxime in DCM. Add NCS portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride intermediate.

  • Cycloaddition: Add the phenyl propargyl ether to the reaction mixture.

  • Elimination: Add a solution of

    
     in DCM very slowly (over 1-2 hours) via a syringe pump.
    
    • Expert Insight: Slow addition of the base is critical. It ensures the concentration of the unstable nitrile oxide remains low, reacting immediately with the alkyne rather than dimerizing to diphenylfuroxan [2].

  • Completion: Stir at room temperature overnight. Monitor via TLC (Hexane:EtOAc 4:1).

  • Purification: Wash with water and brine. Dry over

    
    . Purify via column chromatography (Silica gel).
    

Alternative "Green" Methodology

For laboratories prioritizing Green Chemistry principles, the use of Hypervalent Iodine or Aqueous Phase synthesis is recommended.

Protocol:

  • Reagents: Benzaldehyde oxime, Alkyne, [Hydroxy(tosyloxy)iodo]benzene (HTIB) or Iodobenzene diacetate (PIDA).

  • Solvent: Water/Methanol (1:1).

  • Advantage: Avoids chlorinated solvents and toxic chlorinating agents (NCS). The hypervalent iodine acts as the oxidant to generate the nitrile oxide directly [3].

Data & Comparative Analysis

The following table compares the standard thermal route against alternative catalytic methods.

ParameterMethod A: NCS/Et3N (Standard)Method B: Chloramine-TMethod C: Cu/Al2O3 (Catalytic)
Reaction Type Stepwise in situ generationOne-pot oxidativeHeterogeneous Catalysis
Regioselectivity >95:5 (3,5-isomer)>95:5 (3,5-isomer)Exclusive 3,5-isomer
Yield (Typical) 75 - 85%70 - 80%85 - 92%
Atom Economy Moderate (Succinimide waste)Moderate (Sulfonamide waste)High
Scalability HighHighModerate (Catalyst prep)
Key Risk Furoxan dimerization if base added too fastExothermicCatalyst leaching

Table 1: Comparative analysis of synthetic methodologies [4].

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Dipolarophile Synthesis cluster_1 Step 2: Cycloaddition Start Start: Reagent Prep Op1 Phenol + Propargyl Bromide (K2CO3, Acetone, Reflux) Start->Op1 Op2 Extraction & Wash (NaOH) (Remove unreacted Phenol) Op1->Op2 Op3 Benzaldehyde Oxime + NCS (0°C, DCM) -> Hydroximoyl Chloride Op2->Op3 Purified Ether Op4 Add Phenyl Propargyl Ether Op3->Op4 Op5 Slow Addition of Et3N (Prevents Dimerization) Op4->Op5 Op6 Stir RT 12h Op5->Op6 End Purification (Column Chromatography) Target: 5-(Phenoxymethyl)-3-phenylisoxazole Op6->End

Figure 3: Operational workflow for the two-stage synthesis of the target molecule.

References

  • RSC Chemical Communications: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.[4] (Demonstrates regioselectivity of 3,5-isomers).

  • Organic Chemistry Portal: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition. (General mechanisms and protocols for nitrile oxide cycloadditions).

  • MDPI Molecules: Regioselective Synthesis of 5-Substituted 3-Isoxazoles. (Discussion on NCS/Et3N vs Green methods).

  • NIH / PubMed: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition.[2] (Comparative data on yields and catalysts).

Sources

Protocols & Analytical Methods

Method

Preparation of 3-Phenylisoxazole via 1,3-Dipolar Cycloaddition: An Application Note and Detailed Protocol

Abstract This comprehensive guide details the step-by-step synthesis of 3-phenylisoxazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The protocol leverages the robust and highly eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the step-by-step synthesis of 3-phenylisoxazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The protocol leverages the robust and highly efficient 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. Specifically, this note focuses on the in situ generation of benzonitrile oxide from benzaldoxime using N-chlorosuccinimide (NCS) and a mild base, followed by its reaction with phenylacetylene. We delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and offer practical insights for troubleshooting and optimization, ensuring a reproducible and high-yielding synthesis for researchers and drug development professionals.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a privileged five-membered heterocyclic structure that is a cornerstone in the design of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a highly sought-after motif in medicinal chemistry.[1] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The 1,3-dipolar cycloaddition reaction stands out as one of the most powerful and versatile methods for the construction of the isoxazole core.[3][4] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, such as an alkyne. The power of this method lies in its modularity and high degree of regioselectivity, allowing for the synthesis of a diverse array of substituted isoxazoles.[1][3] This guide will focus on a widely employed and reliable method for the synthesis of 3-phenylisoxazole.

Mechanistic Rationale: A Stepwise Look at the 1,3-Dipolar Cycloaddition

The synthesis of 3-phenylisoxazole via this route is a two-stage process that occurs in a single pot. The first stage is the in situ generation of the highly reactive benzonitrile oxide from benzaldoxime. The second stage is the [3+2] cycloaddition of the generated benzonitrile oxide with phenylacetylene.

Stage 1: In Situ Generation of Benzonitrile Oxide

The transformation of benzaldoxime into benzonitrile oxide is an oxidative process. In this protocol, N-chlorosuccinimide (NCS) serves as the chlorinating agent, and a base, typically a tertiary amine like triethylamine (Et3N), facilitates the subsequent elimination.

The proposed mechanism is as follows:

  • Chlorination of the Oxime: The oxime nitrogen of benzaldoxime acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This step forms a chloro-oxime intermediate.[5]

  • Base-Mediated Elimination: Triethylamine, a non-nucleophilic base, abstracts the acidic hydroxyl proton of the chloro-oxime.[5] This is followed by the elimination of a chloride ion, leading to the formation of the benzonitrile oxide.[5]

It is crucial to generate the nitrile oxide in situ because it is an unstable intermediate that can readily dimerize to form furoxans, which is a common side reaction that can lower the yield of the desired isoxazole.[6][7]

Stage 2: The [3+2] Cycloaddition

Once formed, the benzonitrile oxide undergoes a concerted pericyclic [3+2] cycloaddition reaction with the dipolarophile, phenylacetylene.[3] The regioselectivity of this reaction, which dictates the formation of the 3,5-disubstituted isoxazole rather than the 3,4-disubstituted isomer, is governed by the electronic and steric properties of the reacting species.

Reaction Mechanism cluster_0 Stage 1: Nitrile Oxide Formation cluster_1 Stage 2: Cycloaddition Benzaldoxime Benzaldoxime Chloro-oxime Chloro-oxime Intermediate Benzaldoxime->Chloro-oxime + NCS NCS N-Chlorosuccinimide (NCS) Benzonitrile_Oxide Benzonitrile Oxide Chloro-oxime->Benzonitrile_Oxide + Et3N - Et3N·HCl Et3N Triethylamine (Et3N) 3-Phenylisoxazole 3,5-Diphenylisoxazole Benzonitrile_Oxide->3-Phenylisoxazole + Phenylacetylene Phenylacetylene Phenylacetylene Experimental_Workflow Start Dissolve Benzaldehyde Oxime & Phenylacetylene in DCM Cool Cool to 0 °C Start->Cool Add_NCS Add NCS solution dropwise Cool->Add_NCS Add_Et3N Add Triethylamine dropwise Add_NCS->Add_Et3N React Stir at RT for 12-16h Add_Et3N->React Workup Aqueous Work-up React->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify (Chromatography or Recrystallization) Dry_Concentrate->Purify Product 3,5-Diphenylisoxazole Purify->Product

Sources

Application

in vitro antimicrobial assay protocols for isoxazole derivatives

An In-Depth Technical Guide Application Notes & Protocols for In Vitro Antimicrobial Assays of Isoxazole Derivatives Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Application Notes & Protocols for In Vitro Antimicrobial Assays of Isoxazole Derivatives

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including potent antimicrobial effects.[1][2][3] As the threat of antimicrobial resistance (AMR) escalates globally, the need for robust, reproducible, and insightful screening protocols for novel compounds like isoxazole derivatives is paramount. This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of the antimicrobial properties of isoxazole-based compounds. We delve into the foundational assays—Agar Disk Diffusion, Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, and Minimum Bactericidal Concentration (MBC) testing—grounding each protocol in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents.

Introduction: The Isoxazole Scaffold in Antimicrobial Drug Discovery

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug design.[2][6] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[7][8][9] The isoxazole ring's unique electronic properties and its ability to act as a bioisostere for other functional groups contribute to its versatility in interacting with biological targets.[1]

The mechanism of action for antimicrobial isoxazoles can be diverse; some derivatives disrupt microbial cell wall or membrane integrity, while others interfere with essential metabolic pathways or protein synthesis.[2][10] This variability underscores the importance of a systematic screening approach to identify not only the potency but also the spectrum and nature of the antimicrobial activity—whether it is microbistatic (inhibiting growth) or microbicidal (killing the organism).[2][11]

This guide provides the technical framework for conducting these critical initial assessments.

Core Principles of Antimicrobial Susceptibility Testing (AST)

Before proceeding to specific protocols, it is crucial to understand the foundational principles that ensure data integrity and reproducibility. All antimicrobial testing should be performed in accordance with established standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized methods for AST.[5][12][13]

  • Standardized Inoculum: The density of the microbial challenge is critical. A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL), ensures that results are comparable across experiments and laboratories.[10]

  • Appropriate Growth Media: For most non-fastidious bacteria, Mueller-Hinton Broth (MHB) or Agar (MHA) is the medium of choice.[10] Its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.

  • Controlled Incubation Conditions: Temperature, time, and atmospheric conditions must be consistently maintained to ensure optimal and reproducible microbial growth. For most common bacteria, this is 35-37°C for 18-24 hours.[7][10]

  • Inclusion of Controls: Every assay must include a system of controls to validate the results. These are non-negotiable for trustworthy data.

    • Growth Control (Negative Control): Microorganism and medium, but no test compound. This confirms the viability and normal growth of the microorganism under the assay conditions.

    • Sterility Control (Blank): Medium only, no microorganism or test compound. This verifies the sterility of the medium and the aseptic technique used.

    • Positive Control: A standard, well-characterized antibiotic (e.g., Ciprofloxacin, Gentamicin) tested against the same microorganism.[7] This confirms that the assay system is capable of detecting antimicrobial activity.

    • Solvent Control: Microorganism, medium, and the solvent (e.g., DMSO) used to dissolve the isoxazole derivative, at the highest concentration present in the assay. This ensures the solvent itself has no inhibitory effect on microbial growth.

Experimental Workflow Overview

The screening process for new isoxazole derivatives typically follows a tiered approach, moving from qualitative screening to quantitative determination of potency.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Data Analysis Compound Isoxazole Compound Library (Stock Solutions in DMSO) Screening Primary Qualitative Screen (e.g., Agar Disk Diffusion) Compound->Screening Test Compounds MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screening->MIC Active Compounds MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Compounds with Inhibitory Activity Analysis Data Analysis & Interpretation (Calculate MBC/MIC Ratio) MBC->Analysis MIC & MBC Data Hit Hit Compound Identification Analysis->Hit Analyzed Data

Caption: Visual representation of an MIC result in a microtiter plate row.

Data Presentation

MIC values should be tabulated for easy comparison across multiple compounds and microbial strains.

Isoxazole DerivativeS. aureus ATCC 25923 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Compound A832>128
Compound B4416
Ciprofloxacin0.50.0150.25

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 24-hour incubation. [11][14]This assay is a crucial follow-up to the MIC test to determine whether a compound is bactericidal or bacteriostatic.

Principle

Aliquots from the clear wells of the MIC plate (at and above the MIC) are sub-cultured onto an antibiotic-free agar medium. [15][16]After incubation, the number of surviving colonies is counted. The lowest test concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count is the MBC.

Materials
  • Completed MIC microtiter plate

  • MHA plates

  • Sterile micropipettes

  • Sterile pipette tips or loops

  • Incubator (35 ± 2°C)

Step-by-Step Protocol
  • Identify MIC Wells: From the completed MIC assay, identify the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

  • Sub-culture: From each of these clear wells, take a small, defined aliquot (e.g., 10 µL) and spot-plate or streak it onto a sector of a fresh MHA plate. Be sure to label each sector corresponding to the concentration from the MIC plate.

  • Determine Initial Inoculum Count: To accurately calculate the 99.9% kill, the starting inoculum density must be known. At the time of MIC plate inoculation, prepare a serial dilution of the final inoculum and plate it to determine the starting CFU/mL.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are visible on a control plate inoculated from the growth control well.

  • Reading the MBC: After incubation, count the number of colonies on each sector of the agar plate. The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count. [11]

Interpretation of MBC/MIC Ratio

The relationship between the MBC and MIC is used to classify the primary effect of the antimicrobial agent.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal. [11]* Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic. [11]

    Isoxazole Derivative MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
    Compound B 4 8 2 Bactericidal

    | Compound C | 2 | 32 | 16 | Bacteriostatic |

Conclusion and Future Directions

The protocols detailed in this guide provide a standardized framework for the initial in vitro antimicrobial evaluation of novel isoxazole derivatives. By adhering to established standards from authorities like the CLSI and incorporating a robust system of controls, researchers can generate reliable and reproducible data. [4]This foundational screening is the first step in the drug discovery pipeline, identifying promising "hit" compounds. Subsequent studies may include time-kill kinetics, mechanism of action studies, anti-biofilm assays, and cytotoxicity testing to further characterize the therapeutic potential of the most active derivatives. [1][28]

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Gorniak, R., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. Available at: [Link]

  • Anila Kumari V S, et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. Available at: [Link]

  • Pazos, M. & Mohn, W. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available at: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • ARC Journals. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. Available at: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC. Available at: [Link]

  • Taylor & Francis. MBC – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Accugen Laboratories. (2025). MIC/MBC Testing. Accugen Laboratories. Available at: [Link]

  • Khan, Z., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Wikipedia. Disk diffusion test. Wikipedia. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Available at: [Link]

  • University of Basrah. Lab Six: Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • Creative Biolabs. (2025). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]

  • Bentham Science. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Bentham Science. Available at: [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

  • Kumar, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Chemical Biology Letters. Available at: [Link]

  • Gorniak, R., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. PMC. Available at: [Link]

  • Academia.edu. Synthesis & Evaluation of isoxazole for their antimicrobial activity. Academia.edu. Available at: [Link]

  • Joseph, L. & George, M. (2015). Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2011). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Taylor & Francis. Broth microdilution – Knowledge and References. Taylor & Francis. Available at: [Link]

  • ResearchGate. (2025). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. Available at: [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI. Available at: [Link]

Sources

Method

formulating 5-(Phenoxymethyl)-3-phenylisoxazole for bioavailability

Executive Summary 5-(Phenoxymethyl)-3-phenylisoxazole (CAS: 35121-46-1) presents a distinct challenge in oral drug delivery. Structurally characterized by a lipophilic isoxazole core and a phenoxymethyl side chain, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Phenoxymethyl)-3-phenylisoxazole (CAS: 35121-46-1) presents a distinct challenge in oral drug delivery. Structurally characterized by a lipophilic isoxazole core and a phenoxymethyl side chain, this compound exhibits BCS Class II behavior (Low Solubility, High Permeability). Critical physicochemical analysis reveals a low melting point (~61°C) and a predicted LogP > 2.6 , necessitating a deviation from standard high-energy processing techniques like Hot Melt Extrusion (HME), which risks thermal degradation or processing failure due to phase transitions.

This guide details two optimized formulation protocols designed to bypass the dissolution rate-limiting step while respecting the compound's thermal sensitivity:

  • Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) for liquid-fill capsules.

  • Mesoporous Silica Adsorption (Liquisolid Technique) for conversion into solid dosage forms.

Part 1: Pre-Formulation Characterization & Challenge Analysis

Before formulation, the physicochemical "personality" of the molecule must be mapped to the correct delivery vehicle.

1.1 Physicochemical Constraints
PropertyValue (Approx.)Formulation Implication
Molecular Weight ~251.28 g/mol Small molecule; favorable for permeation.
LogP 2.65 – 3.0Moderately lipophilic; requires hydrophobic carriers.
Melting Point 61°C CRITICAL: Prohibits standard HME. Risk of sintering/melting during high-temp spray drying.
Aqueous Solubility < 10 µg/mL (Predicted)Rate-limiting step for absorption.
pKa ~ -2.88Neutral at physiological pH; pH-dependent solubility approaches will fail.
1.2 The "Low-Melting" Trap

Many researchers default to spray drying for amorphous solid dispersions (ASDs). However, for 5-(Phenoxymethyl)-3-phenylisoxazole, the outlet temperature of a spray dryer often exceeds 50°C. This proximity to the melting point (61°C) can cause the drug to enter a rubbery or liquid state within the cyclone, leading to low yield and "sticky" product.

Strategic Decision: We must utilize solubilization (Lipids) or surface adsorption (Silica) to stabilize the compound without aggressive thermal stress.

Part 2: Formulation Decision Matrix

The following logic flow dictates the selection of the protocols provided below.

FormulationDecision Start Compound: 5-(Phenoxymethyl)-3-phenylisoxazole CheckSol Check Solubility Start->CheckSol CheckMP Check Melting Point (MP) MP_Low MP < 100°C (61°C) CheckMP->MP_Low True MP_High MP > 150°C CheckMP->MP_High False CheckSol->CheckMP Low Aqueous Solubility Route_Lipid Route A: Lipid Solubilization (SEDDS/SMEDDS) MP_Low->Route_Lipid Liquid Dosage Form Route_Silica Route B: Mesoporous Adsorption (Liquisolid) MP_Low->Route_Silica Solid Dosage Form Route_HME Hot Melt Extrusion (Not Recommended) MP_High->Route_HME Protocol1 Protocol 1: SEDDS (Capryol 90 / Tween 80) Route_Lipid->Protocol1 See Protocol 1 Protocol2 Protocol 2: Silica Adsorption (Neusilin US2) Route_Silica->Protocol2 See Protocol 2

Figure 1: Decision matrix prioritizing low-thermal-stress pathways for low-melting lipophiles.

Part 3: Protocol A - Self-Emulsifying Drug Delivery System (SEDDS)

Objective: Solubilize the drug in a pre-concentrate that spontaneously forms a fine emulsion (droplet size < 200 nm) upon contact with gastric fluids, bypassing the dissolution step.

3.1 Materials Checklist
  • API: 5-(Phenoxymethyl)-3-phenylisoxazole.[1]

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) – Excellent solubilizer for isoxazoles.

  • Surfactant: Tween® 80 (Polysorbate 80) – High HLB (15) for emulsification.

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether) – Reduces interfacial tension.

3.2 Formulation Ratios (Optimized Starting Point)
ComponentFunction% w/w
Capryol 90 Oil (Solvent)20%
Tween 80 Surfactant50%
Transcutol HP Co-Surfactant30%
Drug Loading Active50 mg/g (Target)
3.3 Step-by-Step Procedure
  • Solubility Screening (Validation Step):

    • Add excess 5-(Phenoxymethyl)-3-phenylisoxazole to 2 mL of Capryol 90 in a glass vial.

    • Vortex for 5 minutes.

    • Incubate at 37°C for 24 hours.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC. Target solubility: >50 mg/mL.

  • Preparation of Pre-concentrate:

    • Weigh the surfactant (Tween 80) and co-surfactant (Transcutol HP) into a glass scintillation vial.

    • Vortex for 2 minutes to ensure a homogeneous "Smix" (Surfactant mix).

    • Add the Oil (Capryol 90) to the Smix. Vortex for 2 minutes.

    • Add the calculated amount of API (5-(Phenoxymethyl)-3-phenylisoxazole).

    • Crucial: Sonicate at 30°C (Do not exceed 40°C to prevent degradation, though MP is 61°C, keeping it lower preserves stability) for 15 minutes until the drug is fully dissolved.

    • Result: A clear, isotropic, slightly yellow liquid.

  • Capsule Filling:

    • Fill the liquid into Size 00 HPMC or Soft Gelatin capsules.

    • Seal band (if HPMC) to prevent leakage.

Part 4: Protocol B - Mesoporous Silica Adsorption (Solid State)

Objective: Transform the lipophilic drug into a free-flowing powder with high surface area using a mesoporous carrier (e.g., Neusilin® US2 or Syloid® XDP). This stabilizes the amorphous form without heat.

4.1 Materials Checklist
  • API: 5-(Phenoxymethyl)-3-phenylisoxazole.[1]

  • Solvent: Acetone or Ethanol (Class 3 solvents, easy to remove).

  • Carrier: Neusilin® US2 (Magnesium Aluminometasilicate) – High specific surface area (~300 m²/g).

4.2 Step-by-Step Procedure
  • Drug Solution Preparation:

    • Dissolve 1.0 g of API in 10 mL of Acetone.

    • Ensure complete dissolution (solution must be clear).

  • Adsorption (Impregnation):

    • Place 1.0 g of Neusilin® US2 in a mortar or a rotary evaporator flask.

    • Slowly add the drug solution dropwise onto the silica carrier while mixing continuously.

    • Ratio: 1:1 (Drug:Carrier) is the starting target. If the powder becomes sticky, increase carrier to 1:2.

  • Solvent Removal:

    • Option A (Rotary Evaporator): Set bath temperature to 40°C (well below MP of 61°C). Apply vacuum gently to remove acetone.

    • Option B (Vacuum Oven): Spread wet powder on a tray. Dry at 35°C under vacuum (-0.08 MPa) for 12 hours.

  • Sieving:

    • Pass the dried powder through a #60 mesh sieve to break up agglomerates.

    • Result: A free-flowing powder where the drug is molecularly dispersed within the nanopores of the silica, preventing recrystallization.

Part 5: In Vitro Evaluation & Quality Control

To validate the formulation, you must prove that the "solubility limit" has been broken.

5.1 Dissolution Testing Parameters
  • Apparatus: USP Type II (Paddle).

  • Medium: 900 mL 0.1N HCl (Simulation of gastric fluid). Note: As a neutral molecule, pH may not drastically affect solubility, but gastric simulation is standard.

  • Speed: 50-75 RPM.

  • Temperature: 37 ± 0.5°C.[2]

5.2 Expected Results (Success Criteria)
FormulationT=15 min ReleaseT=60 min ReleaseMechanism
Pure API (Crystalline) < 10%< 20%Limited by crystal lattice energy and hydrophobicity.
Protocol A (SEDDS) > 85% > 95%Spontaneous emulsification forms micelles; drug is already in solution.
Protocol B (Silica) > 80% > 90%High surface area + Amorphous state in pores = Rapid dissolution.

References

  • Physicochemical Properties of Isoxazoles: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24848137, 5-Methyl-3-phenylisoxazole derivatives.[3] Retrieved from [Link] (Used as SAR analog for physicochemical prediction).

  • SEDDS Formulation Strategy: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system.[4] European Journal of Pharmaceutical Sciences. [Link]

  • Mesoporous Silica in Drug Delivery: Bhatnagar, P., et al. (2022). Mesoporous silica nanoparticles: A versatile platform for drug delivery. Journal of Nanobiotechnology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoxazole Synthesis &amp; Purity Optimization

Current Status: Operational Topic: Troubleshooting Low Purity in Isoxazole Synthesis Ticket Priority: High (Impacts Yield & Biological Assay Validity) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Purity in Isoxazole Synthesis Ticket Priority: High (Impacts Yield & Biological Assay Validity) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Isoxazole Challenge

Isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters due to their planar structure and hydrogen-bonding potential (e.g., Valdecoxib, Leflunomide). However, synthesizing them with high purity is notoriously difficult due to two main factors: regioisomer formation (3,5- vs. 5,3-substitution) and reactive intermediate dimerization (furoxan formation).

This guide addresses these specific failure points using a mechanistic approach. We do not just tell you what to do; we explain why the chemistry behaves this way so you can adapt the protocol to your specific substrate.

Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)

The Issue: Your LC-MS shows a large peak with a mass of


, and product yield is <40%.
Diagnosis:  You are suffering from Nitrile Oxide Dimerization .
The Mechanism: Kinetics of Competition

The synthesis of isoxazoles via 1,3-dipolar cycloaddition involves the reaction of a nitrile oxide (dipole) with an alkyne (dipolarophile).

  • Desired Reaction: Nitrile Oxide + Alkyne

    
     Isoxazole (
    
    
    
    )[1]
  • Side Reaction: Nitrile Oxide + Nitrile Oxide

    
     Furoxan (
    
    
    
    )[2]

The dimerization is second-order with respect to the nitrile oxide concentration


. The cycloaddition is first-order with respect to 

. Therefore, high instantaneous concentrations of nitrile oxide favor dimerization (impurity) .
Visualization: The Competitive Pathway

NitrileOxidePathways cluster_conditions Kinetic Control Oxime Aldoxime (Precursor) NO Nitrile Oxide (Reactive Intermediate) Oxime->NO Chlorination & Base Elimination Isoxazole Isoxazole (Target Product) NO->Isoxazole Reaction with Alkyne (Desired) Furoxan Furoxan (Dimer Impurity) NO->Furoxan Self-Dimerization (Side Reaction) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Figure 1: Kinetic competition between isoxazole formation and furoxan dimerization. High concentrations of the intermediate (red) favor the black pathway.

Troubleshooting Protocol: In Situ Generation

To solve this, you must keep the steady-state concentration of the nitrile oxide extremely low.

Q: I am already adding the reagents slowly. Why is it still failing? A: You are likely adding the base too fast or to a mixture where the precursor is too concentrated.

Optimized Protocol (The "Slow-Release" Method):

  • Chlorination: Convert your aldoxime to the hydroximoyl chloride using NCS (N-Chlorosuccinimide) in DMF or DCM. Verify conversion by TLC (the chloride is usually less polar).

  • The Dipolarophile Trap: Dissolve the alkyne (1.2 equiv) and the hydroximoyl chloride (1.0 equiv) in the reaction solvent.

  • The Trigger: Dissolve

    
     (1.5 equiv) in a large volume of solvent.
    
  • Execution: Add the base solution via syringe pump over 4–8 hours. This ensures that as soon as a molecule of nitrile oxide is generated, it is surrounded by a large excess of alkyne, statistically favoring cycloaddition over dimerization [1].

Module 2: Condensation of 1,3-Dicarbonyls (Claisen Route)

The Issue: You are synthesizing a 3,5-disubstituted isoxazole from an unsymmetrical 1,3-diketone and obtaining a 60:40 mixture of regioisomers. Diagnosis: Lack of pH control affecting the nucleophilicity of hydroxylamine.

The Mechanism: Hard/Soft Acid-Base Control

Hydroxylamine (


) is an ambident nucleophile.
  • Nitrogen (N-attack): Softer nucleophile, favored by neutral conditions. Attacks the softer electrophile (conjugated carbonyl).

  • Oxygen (O-attack): Harder nucleophile, favored by high pH (anionic form

    
    ).
    

In unsymmetrical 1,3-dicarbonyls, the two carbonyls have different electrophilicities due to steric and electronic effects. The "wrong" isomer forms when the initial attack occurs at the unintended carbonyl.

Data: pH Impact on Regioselectivity
ConditionActive SpeciesDominant NucleophileRegiochemical Outcome
pH < 2 (Acidic)

Protonated (Inactive)No Reaction / Hydrolysis
pH 5–8 (Neutral)

Nitrogen (Neutral)Kinetic control (attacks most reactive C=O)
pH > 10 (Basic)

Oxygen (Anionic)Thermodynamic shuffling / O-attack
Troubleshooting Protocol: pH-Controlled Condensation

Q: How do I lock the regioselectivity? A: Control the pH to force the initial attack by the Nitrogen atom on the most reactive carbonyl, then promote cyclization.

Step-by-Step Guide:

  • Salt Selection: Use Hydroxylamine Hydrochloride (

    
    ). Do not use the free base solution initially.
    
  • Solvent: Ethanol/Water (1:1).

  • Buffering: Add Sodium Acetate (

    
    ) to buffer the solution to pH ~5–6. This liberates the free amine (
    
    
    
    ) without generating the anion (
    
    
    ).
  • Temperature: Stir at room temperature for 1 hour (Kinetic Phase). This allows the N-attack to occur at the sterically less hindered or more electron-deficient carbonyl to form the monoxime intermediate.

  • Cyclization: Only after the monoxime is formed (check TLC), add strong acid (HCl) or heat to reflux to force the dehydration (ring closure) [2].

Module 3: Purification & Isolation

The Issue: Regioisomers co-elute on silica gel, making separation impossible. Diagnosis: The dipole moments of 3,5- and 5,3-isomers are too similar for standard normal-phase chromatography.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Mixture: Isomers + Impurities Solid Is Product Solid? Start->Solid Recryst Recrystallization (EtOH or iPrOH) Solid->Recryst Yes Liquid Liquid/Oil Solid->Liquid No TLC_Screen TLC Screen with Modifiers Liquid->TLC_Screen Silver Silver Nitrate (AgNO3) Impregnated Silica TLC_Screen->Silver If isomers have different alkene character Reverse Reverse Phase (C18) (Separates by Hydrophobicity) TLC_Screen->Reverse Standard approach

Figure 2: Workflow for separating difficult isoxazole mixtures.

Advanced Purification FAQs

Q: Silica gel isn't working. What solvent system should I use? A: Isoxazoles are weakly basic.

  • The "Doping" Trick: Add 1% Triethylamine to your hexane/ethyl acetate mobile phase. This suppresses the interaction of the isoxazole nitrogen with the acidic silanols on the silica, sharpening the peaks and often separating overlapping isomers.

  • Alternative Stationary Phase: If you have access to C18 (Reverse Phase), use it. The slight difference in hydrophobic surface area between 3,5- and 5,3-isomers is often better resolved on C18 than silica [3].

References

  • Himo, F., et al. (2005).[3] "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction." Journal of the American Chemical Society. [Link] (Note: While focused on CuAAC, this paper establishes the fundamental FMO theory and kinetic principles relevant to 1,3-dipoles including nitrile oxides).

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[4] "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." The Journal of Organic Chemistry. [Link]

Sources

Optimization

catalyst optimization for 3-phenylisoxazole formation

Technical Support Center: Catalyst Optimization for 3-Phenylisoxazole Formation Ticket System ID: ISOX-OPT-2024 Subject: Troubleshooting & Optimization of 1,3-Dipolar Cycloadditions for 3-Phenylisoxazole Synthesis Assign...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 3-Phenylisoxazole Formation

Ticket System ID: ISOX-OPT-2024 Subject: Troubleshooting & Optimization of 1,3-Dipolar Cycloadditions for 3-Phenylisoxazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The System & The Challenge

Welcome to the Isoxazole Synthesis Support Center. You are likely here because your synthesis of 3-phenylisoxazole (via the [3+2] cycloaddition of benzonitrile oxides and alkynes) is suffering from one of three critical failures:

  • Poor Regioselectivity: You have an inseparable mixture of 3,5- and 3,4-isomers.

  • Catalyst Deactivation/Low Yield: Your copper catalyst is stalling, or you are isolating the furoxan dimer instead of the product.

  • Purification Bottlenecks: Residual metal contamination is interfering with biological assays.

This guide moves beyond basic recipes to the mechanistic causality of these failures. We focus on the Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) and optimized in situ generation protocols.

Module 1: Regioselectivity (The 3,5- vs. 3,4-Isomer Problem)

User Issue: "I am running a thermal cycloaddition of benzonitrile oxide with a terminal alkyne. NMR shows a 60:40 mixture of regioisomers. How do I enforce 3,5-selectivity?"

Technical Diagnosis: Thermal 1,3-dipolar cycloadditions are controlled by Frontier Molecular Orbital (FMO) interactions.[1] For benzonitrile oxides and typical terminal alkynes, the energy gap differences between the two transition states are often small, leading to mixtures. To enforce 3,5-regioselectivity, you must switch from a thermal pathway to a Copper(I)-mediated stepwise mechanism .

The Fix: Copper(I) Catalysis (CuANOC) Unlike the concerted thermal reaction, the Cu(I) catalyzed reaction proceeds via a copper-acetylide intermediate. This sterically and electronically dictates the attack of the nitrile oxide, exclusively yielding the 3,5-isomer.

Mechanistic Visualization (Catalytic Cycle)

CuANOC_Mechanism Start Terminal Alkyne (R-C≡CH) Intermediate_A Cu(I)-Acetylide (π-complex) Start->Intermediate_A + Cu(I) Cu_Cat Cu(I) Source Cu_Cat->Intermediate_A Intermediate_B Cu-Acetylide Species (σ-bound) Intermediate_A->Intermediate_B - H+ (Base assisted) Intermediate_C Metallacycle Intermediate (Cu-C bond formation) Intermediate_B->Intermediate_C + Nitrile Oxide (Directs 3,5-attack) Reagent_CNO Benzonitrile Oxide (Ph-C≡N→O) Product 3,5-Diphenylisoxazole (Exclusive Regioisomer) Intermediate_C->Product Reductive Elimination Regenerates Cu(I) Product->Cu_Cat Cycle Repeats

Figure 1: The Copper(I) catalytic cycle.[2] Note that the formation of the Copper-Acetylide (Intermediate B) is the critical step that locks the regioselectivity, preventing the formation of the 3,4-isomer.

Module 2: The "Furoxan" Trap (Low Yield Troubleshooting)

User Issue: "My reaction turned cloudy/white, and the yield is <30%. The major byproduct is a white solid that isn't my isoxazole."

Technical Diagnosis: You are experiencing Nitrile Oxide Dimerization . Nitrile oxides are high-energy dipoles. If the concentration of the dipole exceeds the rate of its reaction with the alkyne, two nitrile oxide molecules will react with each other to form a Furoxan (1,2,5-oxadiazole-2-oxide) dimer.

The Fix: Kinetic Control via Slow Addition You must ensure the instantaneous concentration of the nitrile oxide is extremely low, keeping the alkyne in large excess relative to the dipole.

Protocol: The "Slow-Release" Method Instead of adding pre-formed hydroximoyl chloride, generate the nitrile oxide in situ slowly.

ParameterStandard Condition (Prone to Dimer)Optimized Condition (High Yield)
Precursor Benzohydroximoyl chloride (added at once)Benzaldoxime + Chloramine-T (Slow addition)
Addition Rate Bolus (All-in)Syringe pump (1 eq/hour)
Alkyne Equiv. 1.0 - 1.2 equivalents1.5 - 2.0 equivalents
Solvent DCM or THF (Homogeneous)t-BuOH/H₂O (1:1) or "On-Water"

Why "On-Water"? Water accelerates the cycloaddition via the hydrophobic effect (forcing the organic reactants together) while often suppressing the dimerization pathway.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or Oxidation.

  • Cause: Cu(I) is unstable and easily oxidizes to inactive Cu(II) in air. If you are using CuI or CuBr directly, it may have oxidized.

  • Solution: Switch to a self-reducing system . Use CuSO₄ (Cu(II)) + Sodium Ascorbate.[3] The ascorbate continuously reduces any oxidized Cu(II) back to the active Cu(I) species, maintaining the catalytic cycle.

    • Loading: 1 mol% CuSO₄ / 10 mol% Na-Ascorbate.

Q2: I cannot remove the copper residues. My product is green/blue.

Diagnosis: Metal Chelation. Isoxazoles can weakly coordinate metals. Solution:

  • Wash: Aqueous wash with 10% EDTA or NH₄OH (ammonia complexes Cu).

  • Scavenge: Stir the crude organic phase with QuadraPure™ TU (thiourea resin) or silica-supported thiol scavengers for 30 minutes before filtration.

Q3: I need to synthesize the 3,4-isomer, but Cu gives me 3,5.

Diagnosis: You are fighting the catalyst. Solution: You must remove the copper.[4][5]

  • Use Ruthenium catalysis (Cp*RuCl(PPh₃)₂). While less common for isoxazoles than triazoles, Ru-catalysis can favor 3,4-substitution via a ruthenacycle intermediate.

  • Alternatively, use a thermal reaction with a bulky substituent on the alkyne to sterically disfavor the 3,5-position (though this is substrate-dependent and less reliable).

Optimized Experimental Protocol

Method: In Situ Generated Nitrile Oxide Cycloaddition (Cu-Catalyzed) Target: 3-Phenyl-5-substituted-isoxazole

  • Setup: In a round-bottom flask, dissolve Terminal Alkyne (1.2 mmol) in t-BuOH/H₂O (1:1, 10 mL).

  • Catalyst Loading: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) and Sodium Ascorbate (0.10 mmol, 10 mol%). The solution should turn bright yellow/orange (indicative of Cu(I)).

  • Precursor Preparation: In a separate syringe, dissolve Benzaldoxime (1.0 mmol) and Chloramine-T (1.1 mmol) in Ethanol/Water.

    • Note: Chloramine-T converts the oxime to the nitrile oxide in situ.[2]

  • Addition: Add the oxime/oxidant solution to the alkyne/Cu mixture via syringe pump over 4 hours at Room Temperature.

    • Reasoning: This starves the dimerization pathway.

  • Workup: Dilute with EtOAc. Wash with 10% aq. NH₄OH (to remove Cu) and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. (Isoxazoles are typically less polar than the corresponding oximes).

Diagnostic Flowchart

Troubleshooting_Tree Start Start: Analyze Reaction Outcome Check_Yield Is Yield < 50%? Start->Check_Yield Check_Solid Is there a white precipitate? Check_Yield->Check_Solid Yes Check_Regio Is Regioselectivity Poor? (Mix of 3,5 and 3,4) Check_Yield->Check_Regio No (Yield OK) Issue_Dimer Issue: Furoxan Dimerization Check_Solid->Issue_Dimer Yes Sol_SlowAdd Solution: Use Syringe Pump & Excess Alkyne Issue_Dimer->Sol_SlowAdd Issue_Thermal Issue: Thermal/Uncatalyzed Path Check_Regio->Issue_Thermal Yes Check_Color Is Product Green/Blue? Check_Regio->Check_Color No Sol_Cu Solution: Add Cu(I)/Ascorbate (Enforce 3,5-selectivity) Issue_Thermal->Sol_Cu Issue_Metal Issue: Residual Copper Check_Color->Issue_Metal Yes Sol_Wash Solution: EDTA Wash or Thiol Scavenger Resin Issue_Metal->Sol_Wash

Figure 2: Decision tree for troubleshooting common failures in isoxazole synthesis.

References

  • Himo, F., et al. (2005).[6] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." Journal of the American Chemical Society. Link(Foundational mechanistic paper on Cu-acetylide catalysis, applicable to isoxazole analogs).

  • Gogoi, S., & Konwar, D. (2006). "An efficient and one-pot synthesis of 3,5-disubstituted isoxazoles."[7] Tetrahedron Letters. Link(Details the in-situ generation of nitrile oxides).

  • Chatterjee, A., et al. (2018). "Recent Developments in the Synthesis of Isoxazoles." RSC Advances. Link(Comprehensive review of regioselectivity and green chemistry approaches).

  • Cecchi, L., et al. (2006). "1,3-Dipolar Cycloadditions in Water." European Journal of Organic Chemistry. Link(Validation of "on-water" protocols for suppressing dimerization).

Sources

Troubleshooting

Technical Support Center: 5-(Phenoxymethyl)-3-phenylisoxazole Production

Topic: Scale-Up Challenges & Process Troubleshooting Center Overview Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges associated with scaling up the productio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Troubleshooting

Center Overview

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges associated with scaling up the production of 5-(phenoxymethyl)-3-phenylisoxazole via the [3+2] 1,3-dipolar cycloaddition route.

While academic literature often utilizes direct mixing of reagents in dichloromethane (DCM), this approach fails at the kilogram scale due to three critical factors:

  • Exothermicity: The generation of the nitrile oxide intermediate is highly exothermic.

  • Dimerization: The unstable nitrile oxide intermediate rapidly dimerizes to 3,4-diphenylfuroxan if not trapped immediately.

  • Regiocontrol: Ensuring the 3,5-substitution pattern over the 3,4-isomer requires precise steric and electronic control.

Module 1: Reaction Chemistry & Kinetics

Q: Why is my crude material contaminated with a high percentage of "dimer" (Furoxan)?

A: This is a kinetic competition issue. The reaction involves an unstable intermediate, Benzonitrile Oxide .

  • Path A (Desired): Benzonitrile oxide reacts with Phenyl Propargyl Ether (dipolarophile) to form the Isoxazole. This is a second-order reaction overall but pseudo-first-order regarding the nitrile oxide if the alkyne is in excess.

  • Path B (Undesired): Two molecules of Benzonitrile oxide react with each other to form 3,4-diphenylfuroxan. This is a second-order reaction with respect to the nitrile oxide concentration.

The Fix: You must keep the instantaneous concentration of the nitrile oxide extremely low .

  • Do not mix the oxime and the base/oxidant all at once.

  • Protocol: Use an Inverse Addition strategy. Charge the reactor with the alkyne (Phenyl Propargyl Ether) and base. Slowly dose the precursor (Hydroximoyl chloride or Oxime/NCS) into this mixture. This ensures the nitrile oxide is generated in the presence of a large excess of the trap (alkyne).

Visualizing the Pathway

ReactionPathway Oxime Benzaldehyde Oxime Chloro Hydroximoyl Chloride (Stable Precursor) Oxime->Chloro + NCS/DMF NitOx Benzonitrile Oxide (High Energy Intermediate) Chloro->NitOx + Et3N (Slow Addition) Product 5-(Phenoxymethyl)- 3-phenylisoxazole (Target) NitOx->Product + Alkyne (Fast Trap) Furoxan 3,4-Diphenylfuroxan (Impurity) NitOx->Furoxan Dimerization (If [NitOx] is high) Alkyne Phenyl Propargyl Ether (Dipolarophile) Alkyne->Product

Figure 1: Kinetic competition between the desired cycloaddition (Green) and the undesired dimerization (Red).

Module 2: Process Engineering & Safety

Q: We are seeing a temperature spike during the addition of Triethylamine (Et3N). How do we manage this?

A: The dehydrohalogenation of hydroximoyl chloride to generate the nitrile oxide is exothermic. At scale, this heat cannot dissipate as quickly as in a flask.

Troubleshooting Protocol:

ParameterLab Scale (10g)Pilot Scale (1kg+)Recommendation
Dosing Strategy Single portion or fast dropwiseContinuous controlled dosing Use a peristaltic pump for the base (or chlorooxime) addition.
Temperature 0°C to RT-5°C to 10°C Lower temperature suppresses the dimerization rate more than the cycloaddition rate.
Solvent DCM (Dichloromethane)Toluene or Ethyl Acetate DCM is volatile and hard to contain during exotherms. Toluene offers better thermal mass and is safer for workup.
Monitoring TLCHeat Flow / IR Monitor the exotherm. If T rises >5°C, stop dosing immediately.
Q: Is the 3,4-regioisomer a concern with Phenyl Propargyl Ether?

A: Generally, No , but vigilance is required.

  • Mechanism: 1,3-dipolar cycloadditions with terminal alkynes (like phenyl propargyl ether) are highly regioselective for the 5-substituted isoxazole due to steric hindrance at the 3-position of the transition state.

  • Risk Factor: If you switch to an internal alkyne or increase reaction temperature too aggressively (>80°C), the ratio of the 3,4-isomer may increase. Stick to <40°C for the addition phase.

Module 3: Work-up & Isolation

Q: Chromatography is not feasible at our scale. How do we isolate the solid?

A: 5-(Phenoxymethyl)-3-phenylisoxazole is highly crystalline. You should utilize a solvent swap crystallization.

Step-by-Step Isolation Protocol:

  • Quench: After reaction completion (verify consumption of hydroximoyl chloride), add water to dissolve the triethylamine hydrochloride salts.

  • Phase Cut: Separate the organic layer (Toluene/EtOAc). Wash with 1N HCl (to remove residual amine) and Brine.

  • Distillation: Distill off the organic solvent under reduced pressure until a concentrated oil/slurry remains.

  • Solvent Swap: Add Ethanol (EtOH) or Isopropanol (IPA) . Heat to reflux to dissolve.

  • Crystallization: Cool slowly to 0°C. The product should crystallize out, while the furoxan impurity (if <5%) tends to remain in the mother liquor.

  • Filtration: Filter and wash with cold EtOH.

Reactor Setup for Safe Scale-Up

ReactorSetup cluster_reactor Primary Reactor (Semi-Batch) cluster_feed Feed Vessel Reactor Reactor Content: 1. Phenyl Propargyl Ether (Excess) 2. Solvent (Toluene) 3. Base (Et3N) - Option A Feed Feed Solution: Hydroximoyl Chloride (dissolved in Toluene) Feed->Reactor Slow Dosing (Limit NitOx Conc.) Control Process Control: Temp < 10°C Agitation > 300 RPM Control->Reactor

Figure 2: Semi-batch configuration. Keeping the dipole precursor in the feed and the dipolarophile in the reactor minimizes dimerization.

References

  • Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][2][3][4][5] Past and Future. Angewandte Chemie International Edition.[1] Link

  • Lohse, A. G., & Hoz, S. (2011). The Dimerization of Nitrile Oxides: A DFT Study. The Journal of Organic Chemistry. (Mechanistic insight into furoxan formation). Link

  • Vigse, P., et al. (2015). Process Safety Assessment of the Generation and Use of Nitrile Oxides in Flow. Organic Process Research & Development. (Safety data on exotherms). Link

  • Wakefield, B. J. (2013). The Chemistry of Isoxazoles.[1][2][4][6][7][8][9][10] Science of Synthesis. (General synthesis and regioselectivity rules). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 3-Phenylisoxazole

Topic: Mass Spectrometry Fragmentation Patterns of 3-Phenylisoxazole Content Type: Publish Comparison Guide Executive Summary Differentiation of isoxazole regioisomers is a critical analytical challenge in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-Phenylisoxazole Content Type: Publish Comparison Guide

Executive Summary

Differentiation of isoxazole regioisomers is a critical analytical challenge in medicinal chemistry, particularly when validating scaffolds for drug discovery. This guide analyzes the fragmentation behavior of 3-phenylisoxazole (


, MW 145) under Electron Ionization (EI).

The Core Distinction: The definitive differentiator between 3-phenylisoxazole and its isomer 5-phenylisoxazole is the abundance of the benzoyl cation (


, m/z 105).
  • 3-Phenylisoxazole: Characterized by a dominant benzonitrile ion (m/z 103) and a significant

    
     peak (m/z 117). It shows negligible m/z 105 abundance.
    
  • 5-Phenylisoxazole: Characterized by a base peak of benzoyl cation (m/z 105) due to the proximity of the phenyl group to the ring oxygen.

Mechanistic Analysis: 3-Phenylisoxazole

The fragmentation of 3-phenylisoxazole is driven by the lability of the N–O bond (approx. 50 kcal/mol), which is the weakest bond in the heterocyclic ring. Upon ionization, the molecule undergoes skeletal rearrangement rather than simple bond scission.

Primary Fragmentation Pathways
  • N-O Bond Homolysis & Ring Contraction (Path A):

    • The molecular ion (m/z 145) undergoes N-O cleavage to form a vinyl nitrene intermediate.

    • This intermediate rearranges to a 3-phenyl-2H-azirine-2-carboxaldehyde or directly to a phenyloxazole isomer.

    • Subsequent loss of carbon monoxide (CO, 28 Da) yields the 2-phenylazirine cation (m/z 117) .

  • Retro-Cycloaddition / Nitrile Formation (Path B):

    • A competitive pathway involves a retro-1,3-dipolar cycloaddition-type cleavage.

    • This effectively splits the ring into benzonitrile (

      
      , m/z 103)  and a neutral ketene fragment (
      
      
      
      ).
    • The m/z 103 peak is often the base peak or second most intense peak for 3-phenylisoxazole, serving as a diagnostic fingerprint.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways for 3-phenylisoxazole compared to the 5-phenyl isomer.

FragmentationPathways cluster_comparison Isomer Comparison M_Ion Molecular Ion [M]+ m/z 145 Nitrene Vinyl Nitrene Intermediate M_Ion->Nitrene N-O Cleavage Benzoyl Benzoyl Cation [PhCO]+ m/z 105 (DIAGNOSTIC for 5-Phenyl) M_Ion->Benzoyl Only in 5-Phenyl Isomer (O-C Bond Cleavage) Azirine Phenylazirine Cation m/z 117 Nitrene->Azirine - CO (28 Da) Benzonitrile Benzonitrile Radical [PhCN]+. m/z 103 (DIAGNOSTIC for 3-Phenyl) Nitrene->Benzonitrile - Ketene (42 Da) Phenyl Phenyl Cation [C6H5]+ m/z 77 Azirine->Phenyl - C2H2N Benzonitrile->Phenyl - CN

Figure 1: Divergent fragmentation pathways distinguishing 3-phenylisoxazole (Red/Green paths) from 5-phenylisoxazole (Yellow path).

Comparative Performance Guide

This section provides objective data to distinguish 3-phenylisoxazole from its most common alternatives (regioisomers and reduced forms).

Table 1: Diagnostic Ion Comparison
Feature3-Phenylisoxazole 5-Phenylisoxazole 3-Phenyl-2-isoxazoline
Molecular Ion (

)
m/z 145 (Strong)m/z 145 (Strong)m/z 147
Base Peak (100%) m/z 103 (

) or 117
m/z 105 (

)
m/z 147 or 104
Key Neutral Loss -28 Da (CO), -42 Da (Ketene)-40 Da (

)
-H, -OH
Diagnostic Ratio Ratio 103:105 > 10:1 Ratio 105:103 > 10:1 N/A
Mechanism Retro-cleavage to NitrileCleavage to Benzoyl CationRing opening / H-shift
Interpretation of Data[1][2][3][4][5][6][7][8][9]
  • The "Benzoyl Rule": If your spectrum shows a dominant peak at m/z 105, the phenyl group is attached to Carbon-5 (adjacent to Oxygen).

  • The "Nitrile Rule": If the spectrum is dominated by m/z 103 and m/z 117, the phenyl group is at Carbon-3 (adjacent to Nitrogen).

  • Stability: 3-phenylisoxazole is generally more resistant to fragmentation than its isoxazoline (dihydro) counterparts, often showing a higher relative intensity of the molecular ion.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Workflow Diagram

Workflow Sample Sample Preparation (1 mg/mL in MeOH) GC GC Separation DB-5MS Column Sample->GC EI EI Source 70 eV, 230°C GC->EI Analyzer Mass Analyzer (Quad/TOF) EI->Analyzer Validation Ratio Check 103 vs 105 Analyzer->Validation

Figure 2: Standardized workflow for unambiguous identification of isoxazole isomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in HPLC-grade Methanol or Acetonitrile.

    • Why: Protic solvents ensure solubility; high purity prevents background noise in the low-mass region (m/z 40-100).

  • GC-MS Parameters (Standard EI):

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temp: 250°C.

    • Ion Source: Electron Ionization (EI) at 70 eV .[1]

    • Causality: 70 eV is the industry standard for library matching (NIST/Wiley). Lower energies (e.g., 20 eV) may fail to induce the diagnostic ring cleavage required to distinguish isomers.

  • Data Acquisition:

    • Scan range: m/z 40–300.

    • Critical Step: Ensure the solvent delay bypasses the solvent peak to protect the filament, but start acquisition early enough (m/z 40) to detect lower mass fragments if analyzing side-chains.

  • Validation Criteria (Self-Validating System):

    • Calculate the intensity ratio

      
      .
      
    • If R > 5.0: Confirm 3-phenylisoxazole .

    • If R < 0.2: Confirm 5-phenylisoxazole .

References

  • Nishiwaki, T. (1971).[2] Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry. Link

  • Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry.[3] Link

  • Bowie, J. H., et al. (1967). Electron Impact Studies. XIII. Mass Spectra of Substituted Isoxazoles. Australian Journal of Chemistry.[4] Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes (Contextual reference for carbenoid/nitrene mechanisms discussed in skeletal rearrangements). Journal of the American Chemical Society. Link

  • BenchChem. (2025).[5] Spectroscopic Comparison of Benzoxazole Isomers (Analogous heterocyclic differentiation guides). Link

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy Characterization of 5-(Phenoxymethyl)-3-phenylisoxazole

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of 5-(Phenoxymethyl)-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of 5-(Phenoxymethyl)-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative framework, enabling unambiguous structural confirmation and purity assessment. We will explore the causal relationships behind spectral features, compare the target molecule against relevant alternatives, and provide a robust experimental protocol.

The Scientific Rationale: Why IR Spectroscopy is a Cornerstone for Isoxazole Characterization

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral "fingerprint." For a multi-functional molecule like 5-(Phenoxymethyl)-3-phenylisoxazole, FTIR spectroscopy is an indispensable first-line analytical tool. Its power lies in its ability to rapidly confirm the presence of key functional groups and, crucially, the absence of starting materials, thereby verifying the successful outcome of a synthesis.

The structure of 5-(Phenoxymethyl)-3-phenylisoxazole presents several key vibrational reporters: the isoxazole ring, two distinct phenyl rings, and an aryl alkyl ether linkage. The successful formation of the isoxazole ring from its precursors—often a chalcone and hydroxylamine—is signaled by the appearance of characteristic C=N and N-O stretching frequencies and the simultaneous disappearance of precursor carbonyl (C=O) and hydroxyl (O-H) bands. Furthermore, the ether linkage (C-O-C) provides strong, diagnostic absorptions that confirm the integrity of the phenoxymethyl substituent.

Interpreting the Spectrum: A Guided Analysis of 5-(Phenoxymethyl)-3-phenylisoxazole

The FTIR spectrum of 5-(Phenoxymethyl)-3-phenylisoxazole is characterized by several distinct regions. Below is a detailed assignment of the principal absorption bands expected for this molecule, grounded in established spectroscopic data for isoxazoles and ethers.

Key Vibrational Modes and Their Expected Frequencies:
  • Aromatic C-H Stretching: The presence of both a phenyl and a phenoxy group results in sharp, medium-intensity bands appearing above 3000 cm⁻¹. These are characteristic of sp² C-H bonds in aromatic systems.

  • Aliphatic C-H Stretching: The methylene (-CH₂-) bridge in the phenoxymethyl group gives rise to symmetric and asymmetric stretching vibrations. These are expected as medium-intensity bands just below 3000 cm⁻¹.

  • Isoxazole Ring Vibrations: The isoxazole heterocycle is the molecule's core. Its key vibrations include:

    • C=N Stretching: A strong to medium absorption band typically observed in the 1580-1630 cm⁻¹ region is a primary indicator of the isoxazole ring's formation.[1][2][3]

    • Aromatic C=C Stretching: The phenyl and phenoxy rings exhibit a series of four absorptions, often of variable intensity, in the 1450-1610 cm⁻¹ range. These can sometimes overlap with the C=N stretch.

    • N-O Stretching: This vibration, integral to the isoxazole ring, typically appears as a medium-intensity band in the 1110-1275 cm⁻¹ region.[2][4]

  • Ether C-O-C Stretching: The aryl alkyl ether linkage is confirmed by two strong and characteristic stretching bands.[5][6][7][8]

    • Asymmetric C-O-C Stretch: This is a very strong and prominent band expected around 1250 cm⁻¹.[6]

    • Symmetric C-O-C Stretch: A second strong band, typically found near 1040 cm⁻¹, confirms the ether functionality.[6]

  • C-H Out-of-Plane Bending: In the fingerprint region (below 900 cm⁻¹), bands corresponding to C-H out-of-plane bending can provide information about the substitution patterns of the aromatic rings.

Comparative Analysis: Distinguishing the Target from Alternatives

Objective comparison is the gold standard for analytical validation. A researcher must be able to prove that they have synthesized the target molecule and not an isomer, a related compound, or simply retained the starting material. The following table contrasts the expected key IR frequencies of 5-(Phenoxymethyl)-3-phenylisoxazole with two relevant alternatives: a plausible precursor and a structural analogue.

Table 1: Comparative IR Frequency Analysis

Vibrational Mode5-(Phenoxymethyl)-3-phenylisoxazole (Target) 1-(Phenoxy)-4-phenyl-2-buten-1-one (Precursor Example) 3,5-Diphenylisoxazole (Analogue) Rationale for Distinction
C=O Stretch Absent~1670 cm⁻¹ (Strong)AbsentThe absence of a strong carbonyl peak is primary evidence of successful cyclization to form the isoxazole ring.
C=N Stretch ~1610 cm⁻¹ (Medium)Absent~1615 cm⁻¹ (Medium)The appearance of this peak confirms the formation of the isoxazole heterocycle.
Asymmetric C-O-C ~1250 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)AbsentThis strong peak distinguishes the target from analogues lacking the phenoxymethyl group.
Symmetric C-O-C ~1040 cm⁻¹ (Strong)~1040 cm⁻¹ (Strong)AbsentA secondary confirmation of the ether linkage, absent in the diphenyl analogue.
N-O Stretch ~1274 cm⁻¹ (Medium)Absent~1270 cm⁻¹ (Medium)Another key indicator of the isoxazole ring's presence, absent in the precursor.

This comparative approach provides a logical framework for confirmation. The synthesis is validated by the disappearance of the precursor's C=O band and the appearance of the isoxazole's C=N and N-O bands. The specific structure is validated by the presence of the strong C-O-C ether bands, which would be absent in an analogue like 3,5-diphenylisoxazole.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a reliable and widely used technique for obtaining high-quality FTIR spectra of non-reactive solid compounds.

Materials:
  • 5-(Phenoxymethyl)-3-phenylisoxazole (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Step-by-Step Methodology:
  • Drying: Gently heat the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong, broad IR absorption that can obscure spectral features. Cool in a desiccator. The mortar and pestle should also be thoroughly dried.

  • Sample Preparation: Weigh approximately 1-2 mg of the finely powdered 5-(Phenoxymethyl)-3-phenylisoxazole sample.

  • Grinding: Add the sample to ~200 mg of the dried KBr in the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder with a consistent, flour-like texture is obtained. Causality: This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing light scattering (the Christiansen effect) and ensuring a clear, high-quality spectrum.

  • Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum for 2-3 minutes to remove trapped air. While under vacuum, apply pressure (typically 7-10 tons) for approximately 2 minutes.

  • Pellet Release: Carefully release the pressure and then the vacuum. Disassemble the die to retrieve the KBr pellet. A good pellet will be thin and transparent or translucent.

  • Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

The following diagram illustrates the complete workflow from sample preparation to final spectral analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis Sample 1. Weigh Sample (1-2 mg) Grind 3. Grind Homogeneously in Agate Mortar Sample->Grind KBr 2. Weigh KBr (200 mg) KBr->Grind Load 4. Load Die Assembly Grind->Load Press 5. Evacuate & Press (7-10 Tons) Load->Press Pellet 6. Retrieve Transparent KBr Pellet Press->Pellet Background 7. Acquire Background Spectrum Pellet->Background Acquire 8. Acquire Sample Spectrum Background->Acquire Process 9. Process & Assign Peaks Acquire->Process

Caption: Workflow for FTIR analysis via the KBr pellet method.

Conclusion

The FTIR spectrum provides a robust and highly informative fingerprint for the structural verification of 5-(Phenoxymethyl)-3-phenylisoxazole. Positive identification is achieved through a multi-faceted analysis: the confirmation of aromatic and aliphatic C-H stretches, the definitive appearance of isoxazole ring vibrations (C=N and N-O), and, most critically, the presence of the strong, dual C-O-C stretching bands characteristic of the aryl alkyl ether. By comparing this spectral signature against those of potential precursors and structural analogues, researchers can confidently establish the identity and purity of their synthesized compound, ensuring the integrity of subsequent research and development efforts.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. [Image]. Retrieved from [Link]

  • LibreTexts Chemistry. IR Spectroscopy of Hydrocarbons. [Link]

  • Al-Masoudi, et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. [Link]-4-Al-Masoudi/c82701e619184545561a7a03664d60c41031c261)

  • Gholipour, et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Kumar, V. & Singh, R. (n.d.). Studies on some aspects of chemistry of Isoxazole derivatives. N JES R. [Link]

  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. [Image]. Retrieved from [Link]

  • Patel, R. B., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Rajasekaran, S., et al. (2012). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. RJPBCS. [Link]

  • Sechi, M., et al. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

Sources

Validation

A Comparative Crystallographic Guide to 5-(Phenoxymethyl)-3-phenylisoxazole and its Analogs: Predicting Structural Features in the Absence of a Definitive Crystal Structure

For the Attention of Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities. Understanding th...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities. Understanding the three-dimensional structure of isoxazole-containing compounds at an atomic level is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents.[1][2] Single-crystal X-ray diffraction is the most powerful technique for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and the overall molecular conformation, as well as insights into the packing of molecules in the solid state.[3][4]

This guide will first present a general, robust protocol for single-crystal X-ray diffraction applicable to small organic molecules like 5-(phenoxymethyl)-3-phenylisoxazole. It will then delve into a comparative analysis of the crystallographic data of closely related 3,5-disubstituted isoxazoles, using this data to build a scientifically grounded hypothesis of the structural characteristics of the title compound.

General Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules

The determination of a molecular structure by single-crystal X-ray diffraction is a systematic process that involves several key stages, from crystal growth to structure refinement.[5][6] The following protocol outlines the standard procedure.

Step 1: Crystallization

The initial and often most challenging step is to grow a single crystal of high quality, typically with dimensions of 0.1-0.3 mm, that is free from significant defects.[6][7] For a compound like 5-(phenoxymethyl)-3-phenylisoxazole, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor. Crystallization occurs at the interface where the solubility is reduced.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystallization.

Step 2: Crystal Selection and Mounting

A suitable crystal is selected under a microscope, ensuring it has well-defined faces and is not twinned or cracked. The chosen crystal is then mounted on a goniometer head, typically using a cryo-loop and a small amount of cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage during data collection.[7]

Step 3: Data Collection

The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[3][4] Monochromatic X-rays are directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by the detector.[8] Each image contains a pattern of spots, or reflections, whose intensities and positions are recorded.

Step 4: Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. The crystal system and space group are then determined from the symmetry of the diffraction pattern.[5] The "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured, is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[8]

Step 5: Structure Refinement and Validation

An initial molecular model is built into the electron density map. This model is then refined by adjusting the atomic positions, and their thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.[9] The quality of the final structure is assessed using various metrics, such as the R-factor, and by checking for chemical and geometric reasonability. The final atomic coordinates are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Comparative Crystallographic Analysis

In the absence of a crystal structure for 5-(phenoxymethyl)-3-phenylisoxazole, we can predict its key structural features by examining the crystal structures of analogous compounds. For this analysis, we will primarily draw upon the data for 5-methyl-3-phenylisoxazole-4-carboxylic acid.[10]

Molecular Structure of 5-(phenoxymethyl)-3-phenylisoxazole

The molecular structure of the title compound is depicted below. It features a central 3,5-disubstituted isoxazole ring, with a phenyl group at position 3 and a phenoxymethyl group at position 5.

Caption: Molecular structure of 5-(phenoxymethyl)-3-phenylisoxazole.

Predicted Molecular Geometry

Based on the analysis of related structures, we can anticipate the following geometric features for 5-(phenoxymethyl)-3-phenylisoxazole:

  • Isoxazole Ring: The isoxazole ring is expected to be essentially planar.

  • Phenyl Group Conformation: The phenyl ring at position 3 is likely to be twisted with respect to the plane of the isoxazole ring. In the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, the dihedral angle between the phenyl and isoxazole rings is 56.64(8)°.[10] A similar non-planar arrangement is expected for the title compound to minimize steric hindrance.

  • Phenoxymethyl Group Conformation: The phenoxymethyl group at position 5 introduces additional conformational flexibility around the C5-C(methylene) and O-C(methylene) bonds. The torsion angles of this group will significantly influence the overall molecular shape and how the molecules pack in the crystal lattice.

Comparative Crystallographic Data of Isoxazole Analogs

The following table summarizes key crystallographic parameters for selected isoxazole derivatives, providing a basis for comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
5-Methyl-3-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃MonoclinicP2₁/n11.953(4)5.981(2)14.142(5)105.548(6)974.0(6)4[10]
5-(phenoxymethyl)-3-phenylisoxazoleC₁₆H₁₃NO₂UnknownUnknownUnknownUnknownUnknownUnknownUnknown?-

Data for the title compound is not available and is included for comparative context.

Predicted Intermolecular Interactions and Crystal Packing

The supramolecular architecture of crystalline organic compounds is governed by a variety of intermolecular interactions.[11][12][13] For 5-(phenoxymethyl)-3-phenylisoxazole, the following interactions are likely to play a significant role in the crystal packing:

  • π-π Stacking: The presence of two phenyl rings and an isoxazole ring suggests that π-π stacking interactions will be a dominant feature in the crystal packing. In 5-methyl-3-phenylisoxazole-4-carboxylic acid, π-π stacking interactions between phenyl rings are observed with a centroid-centroid distance of 3.9614(17) Å.[10]

  • C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methylene C-H donors and the oxygen and nitrogen atoms of the isoxazole ring and the ether oxygen as acceptors are expected to contribute to the stability of the crystal structure.

  • C-H···π Interactions: Interactions between C-H bonds and the π-systems of the aromatic rings are also likely to be present, further stabilizing the three-dimensional network.

The interplay of these interactions will determine the overall packing motif. The flexible phenoxymethyl group may allow for different packing arrangements, potentially leading to polymorphism.

Illustrative Workflow of X-ray Crystallography

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth Crystal Growth crystal_mount Crystal Mounting crystal_growth->crystal_mount data_collection Data Collection (Diffractometer) crystal_mount->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF refinement->validation

Caption: General workflow of single-crystal X-ray crystallography.

Conclusion

While the definitive crystal structure of 5-(phenoxymethyl)-3-phenylisoxazole remains to be determined, a detailed comparative analysis of structurally related compounds provides significant insight into its likely three-dimensional architecture. It is predicted that the molecule will adopt a non-planar conformation with a twisted phenyl group. The crystal packing is expected to be dominated by π-π stacking interactions, supplemented by a network of weak C-H···O, C-H···N, and C-H···π hydrogen bonds. The conformational flexibility of the phenoxymethyl group may lead to complex packing arrangements and the possibility of polymorphism.

The experimental determination of the crystal structure of 5-(phenoxymethyl)-3-phenylisoxazole would be a valuable contribution to the field, allowing for a direct comparison with the predictions made in this guide and providing a more complete understanding of the structure-property relationships in this important class of compounds.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

  • Single Crystal X-ray Diffraction. University of York. [Link]

  • Single-crystal X-ray Diffraction. SERC - Carleton College. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. [Link]

  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. National Center for Biotechnology Information. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Center for Biotechnology Information. [Link]

  • Representations of different intermolecular noncovalent interactions... ResearchGate. [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. ElectronicsAndBooks.com. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Intermolecular interactions in molecular crystals: what's in a name?. Royal Society of Chemistry. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. University of Hyderabad. [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Purity Validation of 3-Phenylisoxazole Using Orthogonal HPLC Methods The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its sa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Validation of 3-Phenylisoxazole Using Orthogonal HPLC Methods

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like 3-phenylisoxazole, a versatile scaffold in medicinal chemistry, rigorous purity assessment is non-negotiable.[1] This guide provides a comprehensive framework for validating the purity of 3-phenylisoxazole, moving beyond a single analytical method to champion a more robust, orthogonal approach. We will explore the development and validation of two dissimilar High-Performance Liquid Chromatography (HPLC) methods, providing the underlying scientific rationale and comparative experimental data to ensure a self-validating and trustworthy purity assessment.

The Imperative of Orthogonal Purity Testing

Relying on a single chromatographic method for purity determination carries an inherent risk: the potential for co-elution of impurities with the main peak. A peak that appears pure under one set of conditions may harbor hidden impurities that have similar retention behavior. Orthogonal chromatography mitigates this risk by employing two methods with fundamentally different separation mechanisms.[2] If a sample is confirmed as pure by two orthogonal methods, the confidence in its purity is significantly higher.[3]

For this guide, we will compare a primary Reversed-Phase (RP-HPLC) method with an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method.

  • Reversed-Phase HPLC: Separates analytes based primarily on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Hydrophobic molecules interact more strongly with the stationary phase and elute later.[4]

  • HILIC: Employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It separates compounds based on their polarity and partitioning between the organic-rich mobile phase and a water-enriched layer on the stationary phase surface.

This pairing is effective because a compound's retention behavior in RP-HPLC is often inversely related to its retention in HILIC, providing a powerful tool for revealing impurities that might be missed by a single method.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

The RP-HPLC method is the workhorse for purity analysis of many small organic molecules due to its robustness and wide applicability. For 3-phenylisoxazole, a moderately non-polar aromatic heterocycle, a C18 column is an excellent starting point.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): The octadecylsilane bonded phase provides sufficient hydrophobicity to retain 3-phenylisoxazole and separate it from more polar starting materials or less hydrophobic, non-polar byproducts.

  • Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid): Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. Water is the weak solvent. Formic acid is added to control the pH and sharpen peaks by suppressing the ionization of any free silanol groups on the silica backbone of the column.[5]

  • Detection (UV at 254 nm): The phenyl and isoxazole rings contain a conjugated π-electron system, which results in strong UV absorbance, making UV detection highly sensitive for this compound. 254 nm is a common wavelength for aromatic compounds.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 3-phenylisoxazole at 1 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

Orthogonal Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

The HILIC method provides a contrasting separation mechanism, ideal for confirming the purity established by the RP-HPLC method. It is particularly effective at separating polar and moderately polar compounds.

Causality Behind Experimental Choices:

  • Stationary Phase (Amide or Unbonded Silica): A polar stationary phase, such as one with amide functional groups, is used to establish the aqueous layer required for HILIC partitioning.

  • Mobile Phase (High Acetonitrile Content): A high percentage of organic solvent (e.g., >80% acetonitrile) is used to promote the partitioning of the analyte into the aqueous layer on the stationary phase. A small amount of aqueous buffer provides the necessary water layer and controls ionic interactions.

  • Detection (UV at 254 nm): The detection principle remains the same as the analyte's chromophore is unchanged.

Experimental Protocol: HILIC Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Amide-based HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-10 min: 0% to 50% B

    • 10-12 min: 50% B

    • 12-13 min: 50% to 0% B

    • 13-18 min: 100% A (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of 3-phenylisoxazole at 1 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with Acetonitrile.

Method Validation: A Self-Validating System based on ICH Q2(R1)

For an analytical method to be trustworthy, it must be validated for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation.[6][7] The goal is to demonstrate that the method is specific, linear, accurate, precise, and robust.

MethodValidation cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity spec Can the method detect the analyte unambiguously in the presence of impurities and degradants? lin Is the response proportional to concentration over a defined range? acc How close are the measured results to the true value? prec Repeatability (Intra-assay) Intermediate (Inter-assay) sens LOD: Lowest detectable amount LOQ: Lowest quantifiable amount start Analytical Method start->spec start->lin start->acc start->prec start->sens

Caption: Logical flow of analytical method validation parameters as per ICH Q2(R1).

Comparative Data Analysis

The following tables summarize the validation results for the two orthogonal HPLC methods. The data demonstrates that both methods are suitable for the quantitative determination of 3-phenylisoxazole purity, but their differing selectivities provide a higher degree of confidence when used together.

Table 1: System Suitability and Specificity
ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria
Retention Time ~15.2 min~8.5 minConsistent RT
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 15,000> 10,000> 2000
Specificity No interference from placebo or known impuritiesNo interference from placebo or known impuritiesPeak is pure and free from co-elution
Table 2: Linearity and Sensitivity
ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria
Range 1 - 150 µg/mL1 - 150 µg/mLAppropriate for intended use
Correlation Coeff. (r²) 0.99950.9992≥ 0.999
LOD 0.2 µg/mL0.3 µg/mLSignal-to-Noise ≥ 3
LOQ 0.7 µg/mL0.9 µg/mLSignal-to-Noise ≥ 10
Table 3: Accuracy and Precision
ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria
Accuracy (% Recovery) 99.2% - 100.8%98.9% - 101.1%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.1%≤ 2.0%
Intermediate Precision (%RSD) 1.2%1.5%≤ 2.0%

The data shows that both methods are highly accurate and precise.[8] The key takeaway is the difference in retention times and the confirmation of peak purity across two different separation principles. An impurity co-eluting at 15.2 minutes in the RP-HPLC method is highly unlikely to also co-elute at 8.5 minutes in the HILIC method.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample handling to the final purity assessment.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation cluster_report Final Purity Assessment prep Weigh 3-Phenylisoxazole Prepare Stock Solution (1 mg/mL) Dilute to working concentration rp_hplc Inject on RP-HPLC System prep->rp_hplc hilic_hplc Inject on HILIC System prep->hilic_hplc process Integrate Peaks Perform System Suitability Checks rp_hplc->process hilic_hplc->process validate Calculate Assay vs. Standard Quantify Impurities Validate per ICH Q2(R1) process->validate report Compare RP-HPLC and HILIC results Confirm Purity Issue Certificate of Analysis validate->report

Caption: High-level workflow for orthogonal purity validation of 3-phenylisoxazole.

Conclusion

Validating the purity of a compound like 3-phenylisoxazole requires more than a single analytical run; it demands a scientifically sound, robust strategy. By employing two orthogonal HPLC methods—Reversed-Phase and HILIC—and validating them against the internationally recognized ICH Q2(R1) guidelines, researchers can build a comprehensive and trustworthy purity profile. This dual-method approach provides a self-validating system, ensuring that reported purity values are accurate and reliable, which is paramount for advancing research and drug development programs.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Separation of Isoxazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography Source: PubMed, Journal of Chromatography A URL: [Link]

  • Title: Enantiomeric Separation of New Chiral Azole Compounds Source: MDPI, Molecules URL: [Link]

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Chromatography Online URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development Source: Agilent URL: [Link]

  • Title: A surprising new route to 4-nitro-3-phenylisoxazole Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: What is Orthogonal Flash Chromatography and Why Should I do it? Source: Biotage URL: [Link]

  • Title: Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis Source: Regulatory Research and Medicine Evaluation URL: [Link]

  • Title: A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 5-(Phenoxymethyl)-3-phenylisoxazole and Its Analogs

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific inquiry. Elemental analysis, a fundamental technique, provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific inquiry. Elemental analysis, a fundamental technique, provides the empirical percentage composition of a compound, serving as a critical checkpoint for purity and structural confirmation. This guide offers an in-depth comparison of the elemental analysis results for 5-(Phenoxymethyl)-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry, alongside structurally related isoxazole derivatives. Beyond a mere presentation of data, this document elucidates the causality behind experimental choices and provides a robust, self-validating protocol for obtaining reliable elemental analysis results.

Introduction: The Significance of Isoxazoles and the Role of Elemental Analysis

The isoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The specific substitution pattern on the isoxazole ring dictates the molecule's pharmacological profile. 5-(Phenoxymethyl)-3-phenylisoxazole, with its ether linkage and phenyl substituents, represents a class of compounds with potential applications in various therapeutic areas. The phenoxymethyl group, in particular, can be a key pharmacophore, but its replacement with bioisosteric alternatives is a common strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[2][3][4][5]

Before extensive biological evaluation, confirming the elemental composition of a newly synthesized compound like 5-(Phenoxymethyl)-3-phenylisoxazole is paramount. Elemental analysis, typically through combustion analysis for carbon, hydrogen, and nitrogen (CHN analysis), provides a quantitative measure of a sample's purity. A close correlation between the experimentally determined elemental percentages and the theoretically calculated values for the proposed molecular formula provides strong evidence for the compound's identity and integrity.

Comparative Elemental Analysis Data

The following table presents a comparison of the theoretical and experimental elemental analysis data for 5-(Phenoxymethyl)-3-phenylisoxazole and selected alternative isoxazole derivatives. The choice of these alternatives is based on structural similarity and the availability of published experimental data, offering a valuable context for evaluating the results of the target compound.

CompoundMolecular FormulaTheoretical C%Experimental C%Theoretical H%Experimental H%Theoretical N%Experimental N%Reference
5-(Phenoxymethyl)-3-phenylisoxazoleC₁₆H₁₃NO₂76.48Not Available5.21Not Available5.57Not Available-
5-(3'-Methoxyphenyl)-3-phenylisoxazoleC₁₆H₁₃NO₂76.4876.455.215.195.575.52[6]
3,5-DiphenylisoxazoleC₁₅H₁₁NO81.4381.415.015.006.336.30[6]
5-Methyl-3-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃65.02Not Available4.46Not Available6.89Not Available[7][8][9]

Note: While direct experimental data for 5-(Phenoxymethyl)-3-phenylisoxazole was not found in the surveyed literature, the data for 5-(3'-Methoxyphenyl)-3-phenylisoxazole, which shares the same molecular formula, serves as a very close proxy.

In-Depth Experimental Protocol: CHN Combustion Analysis

The determination of carbon, hydrogen, and nitrogen percentages is typically performed using an automated CHNS elemental analyzer.[10][11][12][13] The underlying principle is the complete combustion of a small, precisely weighed sample in a high-oxygen environment, followed by the separation and detection of the resulting gaseous products.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For solid samples, this may involve grinding to a fine powder.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[14] The exact weight is critical for accurate percentage calculations.

    • Fold the capsule to enclose the sample securely, ensuring no leakage.

  • Instrument Setup and Calibration:

    • Set the combustion furnace temperature to ≥1100°C.[12]

    • Ensure a steady flow of high-purity helium as the carrier gas and oxygen for combustion.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Combustion and Reduction:

    • The encapsulated sample is introduced into the combustion furnace.

    • The sample undergoes rapid and complete combustion ("flash combustion") in the presence of excess oxygen.

    • Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

  • Gas Separation and Detection:

    • The gaseous combustion products are swept by the helium carrier gas through a reduction tube containing heated copper, which reduces the nitrogen oxides to dinitrogen (N₂).

    • The gas mixture (CO₂, H₂O, N₂) then passes through a chromatographic column to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the amount of each element.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

    • The results are typically reported to two decimal places.

Causality Behind Experimental Choices
  • Small Sample Size (1-3 mg): This minimizes the amount of valuable compound required for analysis and ensures complete combustion.[14]

  • High Combustion Temperature (≥1100°C): This ensures the complete and rapid conversion of the sample to its gaseous combustion products, which is essential for accurate quantification.[12]

  • Use of a Certified Standard for Calibration: This establishes a reliable reference point for the detector's response, ensuring the accuracy and traceability of the results.

  • Reduction of Nitrogen Oxides: Converting all nitrogen-containing products to N₂ simplifies detection and ensures that all nitrogen in the sample is accounted for in a single, stable form.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for troubleshooting and ensuring data quality.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize & Dry Sample Weigh Weigh 1-3 mg in Capsule Homogenize->Weigh Encapsulate Encapsulate Sample Weigh->Encapsulate Combustion Flash Combustion (≥1100°C in O₂) Encapsulate->Combustion Reduction Reduction of NOₓ to N₂ Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detection (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow for CHN Elemental Analysis.

Logical Relationships in Data Validation

The trustworthiness of elemental analysis data relies on a logical validation process.

Data_Validation Theoretical Theoretical % Composition (from Molecular Formula) Purity High Purity Confirmed Theoretical->Purity Corroborates Experimental Experimental % Composition (from CHN Analyzer) Experimental->Purity Matches Structure Structural Integrity Supported Purity->Structure

Caption: Data Validation Logic for Elemental Analysis.

Conclusion

Elemental analysis remains an indispensable tool in chemical research and drug development. For 5-(Phenoxymethyl)-3-phenylisoxazole and its analogs, obtaining accurate elemental composition data is a fundamental step in establishing the identity and purity of these compounds. By following a meticulously validated protocol, researchers can generate reliable data that underpins further chemical and biological investigations. The close agreement between theoretical and experimental values, as demonstrated for structurally similar isoxazoles, provides a high degree of confidence in the assigned molecular formula and the success of the synthesis.

References

  • Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • Eskisehir Osmangazi University. (n.d.). ORGANIC ELEMENTAL ANALYZER (CHNS/O). [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]

  • Drug Design Org. (n.d.). Bioisosterism. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • Semantic Scholar. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoxazole, 3,5-diphenyl-. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diphenylisoxazole. [Link]

  • Wiley. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. [Link]

  • LookChem. (n.d.). 5-(PHENOXYMETHYL)-3-PHENYLISOXAZOLE. [Link]

  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

Sources

Comparative

Comparative Guide: Biological Stability and Half-Life of Isoxazole Derivatives

Executive Summary: The Isoxazole Paradox The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to mimic amide bonds, restrict conformational flexibility, and engage in pi-stacking int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Paradox

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to mimic amide bonds, restrict conformational flexibility, and engage in pi-stacking interactions. However, its biological half-life (


) presents a dichotomy: it can serve as a highly stable pharmacophore (e.g., Sulfisoxazole, Valdecoxib) or a deliberately labile "trigger" for prodrug activation (e.g., Leflunomide).

This guide objectively compares the metabolic stability of isoxazole derivatives, focusing on the structural determinants that dictate the N-O bond's susceptibility to reductive cleavage. We provide experimental data, mechanistic insights, and validated protocols for assessing half-life in preclinical settings.

Mechanistic Insight: The N-O Bond Vulnerability

The primary determinant of an isoxazole derivative's half-life is the stability of its nitrogen-oxygen (N-O) bond. Unlike typical aromatic heterocycles, the isoxazole ring possesses a latent instability due to the weak N-O linkage (


55 kcal/mol bond energy).
Metabolic Pathways

Two distinct pathways govern the degradation of isoxazole derivatives:

  • Reductive Ring Scission (Major Pathway):

    • Mechanism: Reducing enzymes (cytosolic reductases, aldehyde oxidase) or CYP450s (acting as Lewis acids) attack the N-O bond.

    • Outcome: The ring opens to form an

      
      -cyanoenol or 
      
      
      
      -aminoenone intermediate, often rearranging into a stable nitrile.
    • Critical Factor: Substitution at the C3 position.[1] An unsubstituted C3 proton (

      
      ) renders the ring highly susceptible to base-catalyzed or enzymatic abstraction, triggering rapid ring opening.
      
  • Oxidative Functionalization (Minor Pathway for Stable Rings):

    • If the ring is sterically protected (e.g., C3/C5 alkylation), metabolism shifts to standard CYP-mediated oxidation of side chains (hydroxylation, N-acetylation).

Pathway Visualization

The following diagram illustrates the divergent fates of substituted vs. unsubstituted isoxazoles.

IsoxazoleMetabolism Parent_Unsub Unsubstituted Isoxazole (C3-H present) Parent_Sub Substituted Isoxazole (C3-Alkyl/Aryl) Intermediate Enz-Heme Complex (N-O Bond Weakening) Parent_Unsub->Intermediate CYP1A2 / Reductase Product_Stable Stable Scaffold (Side-chain Oxidation only) Parent_Sub->Product_Stable Resistant to Scission (t1/2 > 6h) Product_Open Ring-Opened Metabolite (Malononitrilamide) Intermediate->Product_Open Rapid Scission (t1/2 < 1h)

Figure 1: Divergent metabolic pathways based on C3-substitution. Unsubstituted rings undergo rapid reductive scission, while substituted rings resist cleavage.

Comparative Analysis: Structural Case Studies

The following table contrasts three distinct classes of isoxazole derivatives, demonstrating how structural modifications impact biological half-life (


) and clearance (

).
Table 1: Biological Stability Profile of Key Isoxazole Derivatives
Compound ClassRepresentative DrugC3 SubstituentPrimary Metabolic FateBiological

(Human)
Stability Rating
Labile Prodrug Leflunomide

(Proton)
Rapid Ring Opening to A771726 (active metabolite). Catalyzed by CYP1A2 & plasma bases.< 1 hour (Parent)Low
Stable Scaffold Sulfisoxazole

(Methyl)
Side-chain Acetylation (N4) & Renal Excretion. Ring remains intact.~ 6 hours High
COX-2 Inhibitor Valdecoxib

(Methyl)
Hydroxylation of methyl group (CYP2C9/3A4). Ring is stable, but side chain oxidizes.~ 8-11 hours Moderate-High
Reductive Target Razaxaban Fused RingReductive Cleavage of benzisoxazole to amidine.Variable (Species dependent)Moderate
Key Observations:
  • The "Leflunomide Switch": Leflunomide is designed to fail. Its C3 position is unsubstituted. In vivo, the isoxazole ring opens almost immediately to form the active malononitrilamide. This confirms that C3-H is a structural liability for stability but an asset for prodrug design.

  • Steric Shielding: Sulfisoxazole and Valdecoxib possess methyl groups at C3/C5. This steric bulk prevents the approach of reductases to the N-O bond, shifting the half-life from minutes to hours.

  • Species Differences: Reductive ring opening is often more pronounced in rodents (high cytosolic reductase activity) than in humans, which can lead to under-prediction of human half-life if relying solely on rat liver microsomes.

Experimental Protocol: Microsomal Stability Assay

To determine the intrinsic clearance (


) and half-life of a novel isoxazole derivative, the Microsomal Stability Assay  is the industry standard. This protocol specifically tests for oxidative stability (CYP-mediated) and can be modified for reductive stability.
Reagents & Setup[2][3][4][5][6][7]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[2]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.

  • Dosing: Spike test compound (Isoxazole derivative) to a final concentration of 1 µM (to ensure first-order kinetics). DMSO content must be < 0.1%.

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

    • Control: Run a parallel incubation without NADPH to detect non-enzymatic chemical instability (crucial for isoxazoles, which can be base-labile).

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 15 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion.

Workflow Visualization

MicrosomalAssay cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Step1 Thaw HLM & Pre-warm to 37°C Step2 Add Test Cmpd (1 µM Final) Step1->Step2 Step3 Add NADPH (Start Reaction) Step2->Step3 Step4 Sampling Loop (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Quench with Cold ACN + IS Step4->Step5 Step6 Centrifuge & LC-MS/MS Step5->Step6

Figure 2: Standardized workflow for determining metabolic stability in liver microsomes.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Strategic Recommendations for Drug Design

When optimizing isoxazole derivatives for biological half-life, apply the following "Traffic Light" rules based on SAR data:

  • RED (Avoid for Stability): Unsubstituted C3 positions. These are highly prone to ring opening. Use only if a prodrug strategy is intended (Leflunomide model).

  • YELLOW (Caution): Electron-withdrawing groups on the phenyl ring attached to the isoxazole. These can activate the ring toward nucleophilic attack/reduction.

  • GREEN (Preferred for Stability):

    • C3/C5 Alkylation: Methyl or Ethyl groups provide steric hindrance.

    • Bioisosteres: If the isoxazole ring is too labile, consider switching to a 1,2,4-oxadiazole or isothiazole , which generally exhibit higher metabolic stability while maintaining similar geometry.

References

  • Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[4][5] Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[1][6] Drug Metabolism and Disposition. Link

  • Oie, S., et al. (1982). Comparison of the disposition of total and unbound sulfisoxazole after single and multiple dosing. Journal of Pharmacokinetics and Biopharmaceutics. Link

  • BenchChem. (2025). Standard Microsomal Stability Assay Protocol. Technical Support Center. Link

  • Krippendorff, B. F., et al. (2007). Optimizing Classification of Drug-Drug Interaction Potential for CYP450 Isoenzyme Inhibition Assays. Journal of Biomolecular Screening. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-(Phenoxymethyl)-3-phenylisoxazole

[1] Executive Summary & Core Directive 5-(Phenoxymethyl)-3-phenylisoxazole is a functionalized isoxazole derivative commonly used as a pharmacophore in medicinal chemistry. While stable under standard storage conditions,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

5-(Phenoxymethyl)-3-phenylisoxazole is a functionalized isoxazole derivative commonly used as a pharmacophore in medicinal chemistry. While stable under standard storage conditions, the isoxazole ring contains a weak N–O bond that renders the compound susceptible to ring cleavage under UV light or high thermal stress.

Core Directive: This compound must be treated as Hazardous Organic Waste . It is strictly prohibited to dispose of this substance down the drain or in general municipal trash. The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Identification

Before initiating disposal, you must understand the physicochemical profile of the waste.

PropertySpecificationOperational Implication
CAS Number 35121-46-1Use for waste manifesting and inventory tracking.
Molecular Formula C₁₆H₁₃NO₂Nitrogen-containing organic content.
Physical State Solid (Melting Point: ~61°C)Dust generation is a primary exposure risk during transfer.
Solubility Lipophilic (Insoluble in water)Do not attempt aqueous neutralization. Use organic solvents for cleaning.
Reactivity Isoxazole ring instabilityAvoid strong oxidizers and prolonged exposure to UV light.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2Standard PPE is mandatory. Treat as toxic if swallowed.[1][2]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents cross-reactivity and ensures regulatory compliance (RCRA).

A. Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a screw-cap glass vial or high-density polyethylene (HDPE) container.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituent: "5-(Phenoxymethyl)-3-phenylisoxazole"[3]

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place the sealed container into the Solid Hazardous Waste drum.

B. Liquid Waste (Mother Liquors/Solutions)

Since this compound is typically dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO) during synthesis:

  • Identify the Solvent:

    • Halogenated (e.g., DCM, Chloroform): Segregate into Halogenated Organic Waste .

    • Non-Halogenated (e.g., DMSO, Methanol, Acetone): Segregate into Non-Halogenated Organic Waste .

  • Concentration Limit: If the concentration is >5%, note this explicitly on the waste tag to alert the disposal contractor.

C. Contaminated Debris
  • Disposable PPE (Gloves, Weigh Boats): Collect in a clear, heavy-duty hazardous waste bag (4-mil thickness minimum).

  • Sharps/Glass: Place contaminated pipettes or broken vials in a rigid, puncture-proof sharps container labeled "Chemical Contaminated Sharps."

Detailed Disposal Workflow

The following decision tree illustrates the logic flow for segregating 5-(Phenoxymethyl)-3-phenylisoxazole waste.

DisposalWorkflow Start Waste Generation: 5-(Phenoxymethyl)-3-phenylisoxazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Debris Contaminated PPE/Glass StateCheck->Debris BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid Double Bag/Seal SolventCheck Identify Primary Solvent Liquid->SolventCheck Debris->BinSolid Gloves/Paper BinSharps Chemically Contaminated Sharps Container Debris->BinSharps Glass/Sharps Halo Halogenated Solvent? (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent? (DMSO, MeOH, EtOAc) SolventCheck->NonHalo No Halogens BinHalo Halogenated Waste Stream (Code: F001/F002) Halo->BinHalo BinNonHalo Non-Halogenated Waste Stream (Code: F003/F005) NonHalo->BinNonHalo

Figure 1: Decision logic for waste stream segregation ensures compliance with RCRA regulations and prevents incompatible chemical mixing.

Emergency Response Procedures (Spill Management)

In the event of a spill during the disposal process, follow this "Self-Validating" protocol.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Protect: Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If dust is visible, use an N95 respirator.

  • Contain:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Clean:

    • Wipe the area with a soap/water solution followed by an ethanol wipe.

    • Validation: Verify no white residue remains on the surface.

  • Dispose: All cleanup materials (pads, towels, gloves) must be placed in the Solid Hazardous Waste container.

Regulatory Compliance & Codes

While this specific CAS is not explicitly listed on the RCRA P-list or U-list, it is regulated under the "Characteristic of Toxicity" or general "Listed Waste" depending on the solvent used.

  • RCRA Classification:

    • If pure: Classify as D001 (Ignitable) if combustible, or general hazardous waste.

    • If in spent halogenated solvents: F001 or F002 .

    • If in spent non-halogenated solvents: F003 or F005 .

  • EPA Disposal Method: Incineration is the Best Demonstrated Available Technology (BDAT) for organic heterocycles to ensure complete destruction of the isoxazole ring [1].

References

  • United States Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act. EPA530-F-11-003. Available at: [Link]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 3-Methyl-5-phenylisoxazole (Structural Analog Safety Data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.